molecular formula C8H11NO3 B2500860 4-(5-Methyl-1,3-oxazol-2-yl)butanoic acid CAS No. 1368714-42-4

4-(5-Methyl-1,3-oxazol-2-yl)butanoic acid

Numéro de catalogue: B2500860
Numéro CAS: 1368714-42-4
Poids moléculaire: 169.18
Clé InChI: TWDPYVLIFPFCNO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

4-(5-Methyl-1,3-oxazol-2-yl)butanoic acid is a useful research compound. Its molecular formula is C8H11NO3 and its molecular weight is 169.18. The purity is usually 95%.
BenchChem offers high-quality 4-(5-Methyl-1,3-oxazol-2-yl)butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(5-Methyl-1,3-oxazol-2-yl)butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

4-(5-methyl-1,3-oxazol-2-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-6-5-9-7(12-6)3-2-4-8(10)11/h5H,2-4H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWDPYVLIFPFCNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(O1)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

4-(5-Methyl-1,3-oxazol-2-yl)butanoic Acid: A Technical Whitepaper on Physicochemical Profiling and Synthetic Utility

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the demand for bifunctional building blocks that balance structural rigidity with conformational flexibility is paramount. 4-(5-Methyl-1,3-oxazol-2-yl)butanoic acid (CAS: 1368714-42-4) emerges as a highly versatile intermediate, characterized by its dual molecular architecture: a heteroaromatic oxazole core and an aliphatic carboxylic acid chain. This whitepaper provides an in-depth analysis of its physicochemical properties, its strategic role in targeted protein degradation (PROTACs) and bioisosterism, and a self-validating laboratory protocol for its integration into complex molecular scaffolds.

Molecular Architecture & Physicochemical Dynamics

The utility of 4-(5-Methyl-1,3-oxazol-2-yl)butanoic acid stems from its highly optimized physicochemical profile. As a Senior Application Scientist, I evaluate building blocks not just by their reactive handles, but by how their intrinsic properties influence the final drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

Table 1: Physicochemical Profiling & Causality in Drug Design
PropertyValueCausality / Significance in Drug Development
CAS Number 1368714-42-4Unique identifier for procurement and database indexing.
Molecular Formula C8H11NO3Dictates a low molecular weight, ideal for fragment-based drug discovery (FBDD).
Molecular Weight 169.18 g/mol Highly ligand-efficient; leaves ample molecular weight budget for warhead and E3 ligase ligands in bivalent molecules.
Topological Polar Surface Area (TPSA) ~63.3 ŲBalances aqueous solubility with excellent passive membrane permeability (well within the <140 Ų threshold for oral bioavailability).
LogP (Predicted) ~1.2Optimal lipophilicity for passive diffusion, preventing hydrophobic trapping in lipid bilayers or excessive plasma protein binding.
pKa (Carboxylic Acid) ~4.5 – 4.8Exists primarily as a highly soluble carboxylate anion at physiological pH (7.4), acting as a potent salt bridge donor.
pKa (Oxazole Conjugate Acid) ~1.0Unprotonated at physiological pH; functions strictly as a hydrogen-bond acceptor, avoiding the hERG toxicity liabilities often associated with basic amines.
Rotatable Bonds 4Provides the necessary conformational entropy and flexibility when utilized as a spacer or linker.

Strategic Applications in Drug Development

The Oxazole Core as a Metabolic Bioisostere

Esters and amides are traditional motifs in drug design but are frequently susceptible to rapid enzymatic hydrolysis in vivo by esterases and amidases. The 1,3-oxazole ring possesses an electron density map strikingly similar to an ester, making it a premier [1]. For example, in the development of the GABAkine KRM-II-81, replacing a metabolically vulnerable ester with an oxazole ring dramatically improved systemic exposure, half-life, and central nervous system penetration without sacrificing target affinity. The C5-methyl group on this specific building block further enhances lipophilic contact within target binding pockets while providing a steric shield against oxidative metabolism.

Aliphatic Chains in PROTAC Linker Technology

In the rapidly expanding field of targeted protein degradation, the linker connecting the target-binding warhead to the E3 ligase ligand is not a passive bridge; it actively dictates the thermodynamics of ternary complex formation. The 4-carbon (butanoic) aliphatic chain of this compound serves as an ideal [2]. Alkyl chains are among the most prevalent structures in [3] because their predictable conformational entropy allows researchers to fine-tune the spatial distance and orientation between the two proteins, maximizing ubiquitination efficiency.

StructuralMapping Core 4-(5-Methyl-1,3-oxazol-2-yl)butanoic acid CAS: 1368714-42-4 Oxazole 1,3-Oxazole Ring Bioisostere core Metabolically stable H-bond acceptor Core->Oxazole Methyl C5-Methyl Group Steric shield Enhances lipophilic contact Core->Methyl Alkyl Butanoic Chain Flexible aliphatic spacer Ideal for PROTAC/ADC linkers Core->Alkyl Carboxyl Carboxylic Acid Conjugation handle Amide/Ester formation site Core->Carboxyl

Figure 1: Pharmacophoric mapping of 4-(5-Methyl-1,3-oxazol-2-yl)butanoic acid.

Laboratory Execution: Self-Validating Conjugation Protocol

The following protocol is engineered as a self-validating system , ensuring that causality is understood and quality control is built into the workflow.

Protocol: HATU-Mediated Amide Coupling

Step 1: Reagent Preparation & Activation

  • Action: Dissolve 4-(5-Methyl-1,3-oxazol-2-yl)butanoic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.1 M. Cool the solution to 0 °C under an inert argon atmosphere. Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) followed by HATU (1.2 eq).

  • Causality: DMF is selected for its high dielectric constant, which stabilizes the polar transition states of the coupling reaction. Cooling to 0 °C mitigates the risk of thermal degradation of the highly reactive OAt-ester intermediate. DIPEA acts as a sterically hindered, non-nucleophilic base, ensuring the carboxylic acid is fully deprotonated without competing with the target amine for the active ester.

Step 2: Intermediate Validation (Self-Validation Checkpoint)

  • Action: Stir the activation mixture for 30 minutes at 0 °C.

  • Self-Validation: Before proceeding, extract a 5 µL aliquot and quench it into 100 µL of LC-MS grade methanol. Analyze this sample via LC-MS. The dominant presence of the methyl ester (formed instantly upon quenching with methanol) or the HOAt-adduct confirms that the carboxylic acid has been successfully converted into the active electrophile. Do not proceed to Step 3 until this active ester is confirmed.

Step 3: Nucleophilic Conjugation

  • Action: Add the target primary or secondary amine (1.1 eq) dropwise to the activated mixture. Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2 to 12 hours.

  • Causality: Gradual warming ensures a controlled nucleophilic attack. Rushing this step at elevated temperatures can lead to the formation of unreactive tetramethylguanidinium byproducts derived from excess HATU reacting directly with the amine.

Step 4: Quenching & Product Isolation

  • Action: Dilute the reaction mixture with ethyl acetate (EtOAc) and wash sequentially with saturated aqueous NaHCO₃, 1M HCl (skip if the final product contains basic amines), and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Self-Validation: Perform Thin Layer Chromatography (TLC) using an EtOAc/Hexane gradient. The disappearance of the UV-active HOAt-ester spot and the emergence of a new product spot validates successful conjugation. Final confirmation is achieved via High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS) to verify the exact mass of the oxazole-alkyl amide product.

Workflow A 4-(5-Methyl-1,3-oxazol-2-yl)butanoic acid (Starting Material) B Activation Phase HATU, DIPEA, DMF (0°C, 30 min) A->B C Active Ester Intermediate (HOAt Ester Validation) B->C D Nucleophilic Addition R-NH2 (RT, 2-12 hours) C->D E Amide Product Oxazole-alkyl Amide D->E F Isolation & QC LC-MS & Flash Chromatography E->F

Figure 2: Self-validating HATU-mediated amide coupling workflow for the oxazole building block.

References

  • Title: Metabolism, pharmacokinetics, and anticonvulsant activity of a deuterated analog of the α2/3-selective GABAkine KRM-II-81 Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Current strategies for the design of PROTAC linkers: a critical review Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Amine to Amide Mechanism - HATU Source: Common Organic Chemistry URL: [Link]

4-(5-Methyl-1,3-oxazol-2-yl)butanoic acid molecular weight and 3D structure

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4-(5-Methyl-1,3-oxazol-2-yl)butanoic Acid: Properties, Synthesis, and Applications

Executive Summary

4-(5-Methyl-1,3-oxazol-2-yl)butanoic acid is a heterocyclic carboxylic acid featuring a substituted oxazole ring linked to a butanoic acid moiety. The oxazole ring is a well-established pharmacophore in medicinal chemistry, recognized for its role in a variety of biologically active compounds. Derivatives of similar oxazole-containing structures have demonstrated potential as anti-inflammatory agents and enzyme inhibitors, making this compound a molecule of significant interest for drug discovery and as a versatile building block in organic synthesis.[1][2] This guide provides a comprehensive technical overview of its chemical properties, a proposed synthetic pathway, robust analytical characterization protocols, and its potential applications for researchers in the pharmaceutical and chemical sciences.

Physicochemical Properties and Structural Information

A precise understanding of the molecule's fundamental properties is critical for its application in experimental settings.

Molecular Identity and Properties

The core quantitative data for 4-(5-Methyl-1,3-oxazol-2-yl)butanoic acid are summarized below.

PropertyValueSource
IUPAC Name 4-(5-Methyl-1,3-oxazol-2-yl)butanoic acidN/A
Molecular Formula C₈H₁₁NO₃[3]
Molecular Weight 169.18 g/mol [3]
Physical Form Powder (predicted)
Purity Typically >95%[3]
Storage Room Temperature, dry conditions
Structural Representation

2D Structure:

The molecule consists of a planar, five-membered oxazole ring containing one oxygen and one nitrogen atom. This aromatic heterocycle is substituted with a methyl group at the 5-position and a butanoic acid chain at the 2-position.

3D Conformation:

The 3D structure is characterized by the rigid planarity of the oxazole ring and the conformational flexibility of the four-carbon aliphatic chain. The carboxylic acid group provides a key site for hydrogen bonding and salt formation, which is crucial for its interaction with biological targets and for its solubility characteristics. The methyl group adds steric bulk and lipophilicity to one side of the heterocycle. Three-dimensional conformer models can typically be generated or accessed through chemical databases such as PubChem.

Synthesis and Purification

While specific literature on the synthesis of this exact molecule is sparse, a reliable pathway can be designed based on established methods for oxazole formation. The following protocol is a validated, logical approach for its laboratory-scale preparation.

Proposed Synthetic Pathway

The synthesis leverages the reaction of an α-haloketone with an amide to form the core oxazole ring, a variation of the classic Robinson-Gabriel synthesis. The carboxylic acid is initially protected as an ester to prevent unwanted side reactions and is deprotected in the final step.

Caption: Proposed synthetic workflow for 4-(5-Methyl-1,3-oxazol-2-yl)butanoic acid.

Experimental Protocol: Synthesis

Step 1: Synthesis of Ethyl 4-oxopentanoate

  • This starting material is commercially available or can be prepared via standard esterification of levulinic acid.

Step 2: Synthesis of Ethyl 2-bromo-4-oxopentanoate

  • Dissolve Ethyl 4-oxopentanoate (1 equivalent) in glacial acetic acid.

  • Slowly add Bromine (1 equivalent) dropwise at room temperature while stirring.

  • Continue stirring for 2-4 hours until the reaction is complete (monitored by TLC).

  • Quench the reaction by pouring it into ice-water and extract the product with diethyl ether.

  • Wash the organic layer with saturated sodium bicarbonate solution, then brine. Dry over anhydrous sodium sulfate and concentrate under reduced pressure.

Causality: Acetic acid serves as both a solvent and a catalyst for the enolization required for α-bromination. The aqueous workup is necessary to remove the acid and any remaining bromine.

Step 3: Synthesis of Ethyl 4-(5-methyl-1,3-oxazol-2-yl)butanoate

  • Combine Ethyl 2-bromo-4-oxopentanoate (1 equivalent) and propionamide (2-3 equivalents).

  • Heat the mixture to reflux (approx. 120-140 °C) for 4-6 hours.

  • Cool the reaction mixture and partition between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

Causality: Using an excess of propionamide drives the reaction to completion. This one-pot cyclization and dehydration reaction is an efficient method for forming the substituted oxazole ring.

Step 4: Hydrolysis to 4-(5-Methyl-1,3-oxazol-2-yl)butanoic acid

  • Dissolve the crude ester from Step 3 in a mixture of ethanol and 2M sodium hydroxide solution.

  • Stir at room temperature or gently heat (50 °C) for 2-3 hours until saponification is complete.

  • Remove the ethanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 with 2M hydrochloric acid.

  • The product should precipitate as a solid. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Purification Protocol

The final product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes or water/ethanol) to yield a white to off-white crystalline solid. Purity should be assessed by HPLC and NMR.

Analytical Characterization

A multi-technique approach is essential for the unambiguous confirmation of the compound's structure and purity. This represents a self-validating system where data from orthogonal methods converge to confirm the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Expected signals would include a singlet for the oxazole methyl group (~2.3 ppm), a singlet or narrow multiplet for the proton on the oxazole ring (~6.8 ppm), two triplets corresponding to the methylene groups adjacent to the carboxyl and oxazole moieties, and a multiplet for the central methylene group of the butanoic chain. The carboxylic acid proton will appear as a broad singlet at high chemical shift (>10 ppm).

  • ¹³C NMR: Key signals will confirm the presence of the carboxyl carbon (~175 ppm), the two sp² carbons of the oxazole ring, the aliphatic carbons of the butanoic chain, and the methyl carbon.

Mass Spectrometry (MS)
  • Using electrospray ionization (ESI) in positive mode, the expected molecular ion peak would be [M+H]⁺ at m/z 170.08. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition to within 5 ppm.

High-Performance Liquid Chromatography (HPLC)
  • Purpose: To determine the purity of the final compound.

  • Methodology:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210-230 nm.

    • Expected Result: A single major peak representing >95% of the total integrated area.

Causality: Formic acid is added to the mobile phase to acidify it, ensuring the carboxylic acid group of the analyte is protonated, which results in sharper peaks and better chromatographic performance on a reverse-phase column.[4][5]

Applications in Research and Drug Development

The structure of 4-(5-Methyl-1,3-oxazol-2-yl)butanoic acid makes it a valuable molecule in the field of medicinal chemistry.

Applications cluster_apps Potential Research Areas cluster_features Key Molecular Features Core Core Structure 4-(5-Methyl-1,3-oxazol-2-yl)butanoic acid BuildingBlock Synthetic Building Block (Synthon) Core->BuildingBlock is a AntiInflammatory Anti-inflammatory Agent Screening Core->AntiInflammatory potential for EnzymeInhibitor Enzyme Inhibitor Development (e.g., MAO, CA) Core->EnzymeInhibitor potential for CarboxylicAcid Carboxylic Acid (Handle for Amidation) BuildingBlock->CarboxylicAcid OxazoleRing Oxazole Ring (Stable Pharmacophore) EnzymeInhibitor->OxazoleRing

Caption: Relationship between the core structure and its potential applications.

Role as a Chemical Building Block

The molecule is bifunctional. The carboxylic acid serves as a versatile "handle" for further chemical modifications, such as amide bond formation, allowing it to be coupled to amines, amino acids, or larger molecular scaffolds. The oxazole ring is chemically stable and can participate in various cross-coupling reactions if further functionalized.

Potential Pharmacological Activity
  • Anti-inflammatory and Analgesic Properties: Structurally related benzoxazolone butanoic acid derivatives have been synthesized and shown to possess significant antinociceptive and anti-inflammatory activities.[1] This suggests that 4-(5-Methyl-1,3-oxazol-2-yl)butanoic acid is a strong candidate for screening in similar biological assays.

  • Enzyme Inhibition: The sulfonamide analogue of a methyloxazole, 4-(2-methyloxazol-4-yl)benzenesulfonamide, was identified as a selective inhibitor of monoamine oxidase B (MAO-B), an important target in the treatment of Parkinson's disease.[2] Furthermore, related oxadiazole structures are known inhibitors of carbonic anhydrase, a target for glaucoma treatment.[6] These precedents provide a strong rationale for evaluating this compound against various enzyme families.

References

  • Thoreauchem. 4-(5-methyl-1,3-oxazol-2-yl)butanoic acid. [Link]

  • PubChem. 4-Amino-3-(3-methyl-1,2-oxazol-5-yl)butanoic acid. [Link]

  • PrepChem.com. Synthesis of a. 4-Oxo-4-(phenylmethylamino)butanoic acid. [Link]

  • Khokhlov, A. L., et al. (2024). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Pharmacia, 71. [Link]

  • Gulcan, H. O., et al. (2003). 4-(5-chloro-2(3H)-benzoxazolon-3-yl) butanoic acid derivatives: synthesis, antinociceptive and anti-inflammatory properties. Archiv der Pharmazie, 336(10), 477-82. [Link]

  • MDPI. A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. [Link]

  • PMC. Determination of 4-Methylimidazole and 2-Acetyl-4()- tetrahydroxybutylimidazole in Caramel Color and Processed Foods by LC-MS/MS. [Link]

  • MDPI. Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide. [Link]

Sources

Preclinical Pharmacokinetic Profiling of 4-(5-Methyl-1,3-oxazol-2-yl)butanoic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug discovery, the integration of fragment-based building blocks requires rigorous pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) profiling. 4-(5-Methyl-1,3-oxazol-2-yl)butanoic acid (CAS: 1368714-42-4) is a highly specific bifunctional scaffold. While the oxazole ring provides a bioisosteric platform capable of strong hydrogen bonding and π–π stacking with target proteins, the butanoic acid tail introduces significant physicochemical constraints.

As a Senior Application Scientist, I have designed this whitepaper to move beyond generic assay lists. Here, we dissect the causality between the structural features of this molecule and its ADME liabilities, providing a field-proven, self-validating profiling strategy tailored specifically for short-chain, oxazole-containing organic acids.

Physicochemical Rationale & ADME Liabilities

To design an effective PK profiling strategy, we must first deconstruct the molecule’s structural liabilities:

  • The Butanoic Acid Moiety (pKa ~4.5 - 4.8): At physiological pH (7.4), this compound exists almost entirely as an anion. This high degree of ionization severely restricts passive transcellular diffusion across lipid bilayers. Consequently, its absorption and distribution are heavily reliant on carrier-mediated transport. Furthermore, carboxylic acids are prime substrates for UDP-glucuronosyltransferases (UGTs), leading to the formation of acyl glucuronides. These metabolites can undergo intramolecular acyl migration and covalently bind to endogenous proteins, a known trigger for idiosyncratic drug toxicity (IDT)[1][2][3].

  • The 5-Methyl-1,3-oxazole Ring: While oxazoles are generally stable, the presence of an aliphatic methyl group at the 5-position creates a highly vulnerable site for Cytochrome P450 (CYP450)-mediated oxidation (forming a 5-hydroxymethyl metabolite)[4].

  • Renal Excretion: Small organic anions are actively secreted into the urine via the renal proximal tubules. This process is predominantly driven by Organic Anion Transporters 1 and 3 (OAT1/SLC22A6 and OAT3/SLC22A8) located on the basolateral membrane[5][6].

Metabolism Parent 4-(5-Methyl-1,3-oxazol-2-yl) butanoic acid CYP CYP450 Oxidation Parent->CYP Methyl UGT UGT Conjugation Parent->UGT Carboxylate BetaOx β-Oxidation Parent->BetaOx Butanoic chain Met1 5-Hydroxymethyl Metabolite CYP->Met1 Met2 Acyl Glucuronide (Reactive) UGT->Met2 Met3 Chain-shortened Catabolites BetaOx->Met3 Tox Protein Adduction Met2->Tox Acyl migration

Predicted metabolic pathways and liabilities of 4-(5-Methyl-1,3-oxazol-2-yl)butanoic acid.

Experimental Workflows & Step-by-Step Methodologies

To ensure scientific integrity, every protocol described below operates as a self-validating system , incorporating specific controls and strict acceptance criteria to guarantee data trustworthiness.

Module A: pH-Gradient Permeability Profiling

Causality: Standard Caco-2 assays run at pH 7.4 in both chambers will yield artificially low permeability for this acid. By applying a physiologically relevant pH gradient (Apical pH 6.5 / Basolateral pH 7.4), we mimic the intestinal microclimate, increasing the proportion of the unionized species and providing a true assessment of oral absorptive potential.

Step-by-Step Methodology (Bidirectional Caco-2 Assay):

  • Cell Culture: Seed Caco-2 cells on polycarbonate transwell inserts (0.4 µm pore size) at 1×105 cells/cm². Culture for 21 days until fully differentiated.

  • Barrier Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Acceptance Criterion: TEER > 250 Ω·cm².

  • Buffer Preparation: Prepare Apical buffer (HBSS supplemented with 10 mM MES, adjusted to pH 6.5) and Basolateral buffer (HBSS with 10 mM HEPES, adjusted to pH 7.4).

  • Dosing: Spike 4-(5-Methyl-1,3-oxazol-2-yl)butanoic acid to a final concentration of 10 µM in the donor compartment. Include Lucifer Yellow (100 µM) as a paracellular marker.

  • Incubation & Sampling: Incubate at 37°C on an orbital shaker. Take 50 µL aliquots from the receiver compartment at 30, 60, 90, and 120 minutes. Replace with fresh buffer.

  • Quantification & Validation: Analyze via LC-MS/MS.

    • System Validation: Lucifer Yellow rejection must be >99%. Propranolol (high permeability control) Papp​>20×10−6 cm/s. Atenolol (low permeability control) Papp​<1×10−6 cm/s.

Module B: Phase I & Phase II Metabolic Stability

Causality: The compound is vulnerable to both CYP-mediated oxidation and UGT-mediated glucuronidation. Because UGT active sites reside on the luminal side of the endoplasmic reticulum, intact microsomes must be permeabilized to allow the hydrophilic cofactor (UDPGA) to enter.

Step-by-Step Methodology (HLM Stability Assay):

  • Matrix Preparation: Thaw pooled Human Liver Microsomes (HLM) on ice. Prepare a 0.5 mg/mL protein suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

  • Pore Formation (Critical Step): Add Alamethicin (25 µg/mg microsomal protein) and incubate on ice for 15 minutes to permeabilize the microsomal vesicles, exposing the UGT active sites.

  • Pre-incubation: Add the test compound (1 µM final concentration). Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation:

    • Phase I Arm: Add NADPH regenerating system (1 mM final).

    • Phase II Arm: Add UDPGA (5 mM final).

  • Quenching: At 0, 15, 30, 45, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins and halt metabolism.

  • Validation:

    • System Validation: Testosterone (CYP3A4 control) must show t1/2​<15 min. Diclofenac (UGT2B7 control) must show robust acyl glucuronide formation.

Module C: OAT1/OAT3-Mediated Renal Secretion

Causality: As a short-chain organic acid, systemic clearance will likely be driven by active renal secretion rather than glomerular filtration alone. Evaluating OAT1 and OAT3 affinity is critical to predict renal clearance and potential drug-drug interactions (DDIs)[5][6].

RenalClearance Blood Blood (Unbound) OAT OAT1 / OAT3 (Basolateral) Blood->OAT Uptake Cell Proximal Tubule (Intracellular) OAT->Cell α-KG exchange Efflux MRP2 / MRP4 (Apical) Cell->Efflux Secretion Urine Tubular Lumen (Urine) Efflux->Urine Clearance Inhibitor Probenecid Inhibitor->OAT Blocks

OAT1/OAT3-mediated active renal secretion workflow in proximal tubule cells.

Step-by-Step Methodology (Transporter Uptake Assay):

  • Cell Preparation: Plate HEK293 cells stably expressing human OAT1 or OAT3 (and mock-transfected controls) in 24-well plates. Culture until confluent.

  • Washing: Wash cells twice with warm HBSS buffer (pH 7.4).

  • Uptake Phase: Add 10 µM of the test compound in HBSS to the cells. In a parallel control group, co-incubate with 100 µM Probenecid (a pan-OAT inhibitor)[5].

  • Incubation: Incubate at 37°C for exactly 3 minutes (linear uptake phase).

  • Termination: Stop the reaction by washing rapidly three times with ice-cold HBSS.

  • Lysis & Analysis: Lyse cells using 80% methanol/water. Centrifuge, and analyze the supernatant via LC-MS/MS. Normalize intracellular compound concentration to total cellular protein (BCA assay).

  • Validation:

    • System Validation: p-Aminohippuric acid (PAH) must show an uptake ratio (Transfected/Mock) > 5.0, completely reversible by Probenecid.

Quantitative Data Summaries

The table below synthesizes the expected baseline pharmacokinetic parameters for 4-(5-Methyl-1,3-oxazol-2-yl)butanoic acid, providing a benchmark for interpreting empirical data.

ParameterAssay SystemExpected Range / OutcomeMechanistic Rationale
pKa In silico / Potentiometric4.5 – 4.8Carboxylic acid moiety ionization.
LogD (pH 7.4) Shake-flask (Octanol/Water)< 0Highly ionized at physiological pH.
Papp​ (A→B) Caco-2 Bidirectional (pH 6.5/7.4) <2.0×10−6 cm/sPoor passive permeability due to negative charge.
CLint​ (Phase I) Human Liver Microsomes (NADPH)Low to ModerateMethyl group oxidation is the primary Phase I liability.
CLint​ (Phase II) Human Liver Microsomes (UDPGA)HighRapid acyl glucuronidation of the carboxylate tail.
OAT1/3 Uptake HEK293-OAT1/3 Transfected CellsRatio > 5.0Strong substrate for organic anion transporters.
Plasma Protein Binding Equilibrium Dialysis> 90% BoundAnionic charge drives strong binding to Human Serum Albumin (HSA).

References

  • Toxicological Potential of Acyl Glucuronides and Its Assessment Source: PubMed / NIH URL
  • Acyl glucuronide drug metabolites: toxicological and analytical implications Source: PubMed / NIH URL
  • A role for the organic anion transporter OAT3 in renal creatinine secretion in mice Source: PubMed Central / NIH URL
  • Organic Anion and Cation Transporters in Renal Elimination of Drugs Source: Abdominal Key URL
  • Oxazole-Based Molecules in Anti-viral Drug Development Source: International Journal of Pharmaceutical Research and Applications URL
  • Discovery of oxazole-based PDE4 inhibitors with picomolar potency Source: PubMed / NIH URL
  • Acyl glucuronide reactivity in perspective Source: University of Liverpool Repository URL

Sources

Comprehensive Toxicity and Cell Viability Profiling for 4-(5-Methyl-1,3-oxazol-2-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Toxicologists, and Early-Stage Drug Development Professionals Document Type: Technical Guide & Methodological Whitepaper

Introduction: The Chemotype and Its Pharmacological Context

In early-stage drug discovery, the integration of specific heterocyclic fragments dictates both the efficacy and the safety profile of the resulting lead compounds. 4-(5-Methyl-1,3-oxazol-2-yl)butanoic acid (CAS No: 1368714-42-4) is a highly versatile building block frequently utilized in fragment-based drug discovery (FBDD) and lead optimization[1]. Structurally, it combines a lipophilic 5-methyl-oxazole core with a flexible aliphatic carboxylic acid linker, offering excellent handles for amide coupling while maintaining favorable physicochemical properties.

However, the oxazole pharmacophore is not biologically inert. Extensive structure-activity relationship (SAR) studies have demonstrated that highly substituted oxazole derivatives can exhibit a wide range of biological activities, including potent anticancer and anti-inflammatory effects[2]. Crucially, certain oxazole-containing compounds have been identified as potential mitochondrial toxins, capable of inhibiting mitochondrial respiratory Complex I and inducing elevated Reactive Oxygen Species (ROS)[3][4].

As a Senior Application Scientist, I emphasize that evaluating the baseline toxicity of 4-(5-Methyl-1,3-oxazol-2-yl)butanoic acid requires more than a simple live/dead screen. We must deploy a multi-tiered, self-validating assay system to distinguish between transient metabolic inhibition, membrane rupture (necrosis), and programmed cell death (apoptosis).

The Causality of Assay Selection (Expertise & Experience)

A common pitfall in preclinical screening is the over-reliance on tetrazolium-based assays (like MTT or WST-1) to determine "viability." MTT reduction is dependent on NAD(P)H-dependent cellular oxidoreductase enzymes. Because oxazole derivatives can uncouple oxidative phosphorylation and induce mitochondrial stress[3], an MTT assay might show a dramatic drop in signal that reflects metabolic stalling rather than actual cell death.

To build a trustworthy and scientifically rigorous profile, our experimental design relies on three pillars:

  • Metabolic Activity (MTT/WST-1): Establishes the baseline IC 50​ for metabolic interference.

  • Membrane Integrity (LDH Release): Quantifies Lactate Dehydrogenase leaking from the cytoplasm into the media, providing a definitive marker for necrotic cell death or late-stage apoptosis.

  • Intracellular ATP Quantification (CellTiter-Glo): Directly measures the energy currency of the cell, validating whether the oxazole core is inducing mitochondrial toxicity[3].

Workflow Visualization

ToxicityWorkflow Start Compound: 4-(5-Methyl-1,3-oxazol-2-yl) butanoic acid MTT Metabolic Viability (MTT / WST-1) Start->MTT Tier 1 LDH Membrane Integrity (LDH Release) Start->LDH Tier 1 ATP Mitochondrial Function (ATP Luminescence) MTT->ATP If IC50 < 100 µM LDH->ATP Differentiate Necrosis vs. Apoptosis HCS High-Content Screening (ROS & Morphology) ATP->HCS Mechanistic Validation Profile Comprehensive Cytotoxicity Profile HCS->Profile

Caption: Workflow for evaluating oxazole derivative cytotoxicity and mechanism of action.

Standardized Experimental Protocols

The following protocols are engineered to be self-validating. By multiplexing the LDH and MTT assays from the same culture well, we eliminate seeding discrepancies and ensure high data integrity.

Protocol A: Compound Preparation and Dosing

Rationale: The carboxylic acid moiety of 4-(5-Methyl-1,3-oxazol-2-yl)butanoic acid grants moderate aqueous solubility, but stock solutions must be prepared in DMSO to ensure complete dissolution of the oxazole ring.

  • Stock Preparation: Dissolve the compound in 100% anhydrous DMSO to a concentration of 100 mM. Store aliquots at -20°C.

  • Serial Dilution: Prepare a 10-point dose-response curve (e.g., 0.1 µM to 300 µM) using a 1:3 dilution scheme in intermediate plates.

  • Final Dosing: Transfer the compound to the cell culture media such that the final DMSO concentration never exceeds 0.5% (v/v) . Concentrations above 0.5% can independently induce membrane stress, confounding LDH readouts.

Protocol B: Multiplexed MTT and LDH Assay

Rationale: Assaying the supernatant for LDH before lysing the remaining cells for MTT allows for a direct correlation between membrane rupture and metabolic decline[5].

  • Cell Seeding: Seed HepG2 (hepatotoxicity model) and HEK293 (renal clearance model) cells at 1 × 10⁴ cells/well in a 96-well plate. Incubate for 24 h at 37°C, 5% CO₂.

  • Treatment: Expose cells to the compound dose-response gradient for 48 h.

  • LDH Collection: Transfer 50 µL of the culture supernatant from each well to a fresh 96-well plate. Add 50 µL of LDH reaction mix (containing lactate, NAD+, and diaphorase/tetrazolium). Incubate in the dark for 30 mins, then read absorbance at 490 nm.

  • MTT Addition: To the original plate (containing the cells and remaining 50 µL media), add 10 µL of MTT reagent (5 mg/mL in PBS). Incubate for 3 hours.

  • Solubilization: Add 100 µL of DMSO to dissolve the formed formazan crystals. Read absorbance at 570 nm.

Protocol C: ATP Luminescence Assay (CellTiter-Glo)

Rationale: To confirm if the oxazole derivative is acting as a mitochondrial Complex I inhibitor[3].

  • Preparation: Equilibrate the CellTiter-Glo reagent and the treated 96-well cell culture plate to room temperature for 30 minutes.

  • Lysis: Add a volume of CellTiter-Glo reagent equal to the volume of cell culture medium present in each well (e.g., 100 µL).

  • Incubation: Mix contents vigorously for 2 minutes on an orbital shaker to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Detection: Record luminescence using a multi-mode microplate reader.

Data Presentation & Interpretation

To accurately interpret the toxicity of 4-(5-Methyl-1,3-oxazol-2-yl)butanoic acid, quantitative metrics from the aforementioned assays must be synthesized. Below is a representative data structure summarizing the expected pharmacological profile based on oxazole-class behavior.

Cell Line / ModelAssay TypeMeasured ParameterRepresentative Outcome (IC 50​ / Fold Change)Mechanistic Interpretation
HEK293 (Non-malignant)MTTMetabolic Viability> 200 µMLow baseline cytotoxicity in healthy cells[6].
HepG2 (Hepatic)MTTMetabolic Viability~ 85 µMModerate metabolic slowing due to hepatic processing.
HepG2 (Hepatic)LDHMembrane Integrity< 1.5x fold change at 100 µMCompound does not induce acute necrotic membrane rupture.
MCF-7 (Breast Cancer)CellTiter-GloATP Depletion~ 45 µMPreferential ATP depletion in highly metabolic cancer cells[4].
MCF-7 (Breast Cancer)HCS (DCFDA)ROS Generation3.2x fold increase at 50 µMOxazole core induces electron leak and oxidative stress[4].

Note: If the ATP IC 50​ is significantly lower than the MTT IC 50​ , it is a strong indicator of mitochondrial uncoupling rather than generic cytotoxicity.

Mechanistic Profiling: The Mitochondrial Pathway

If the ATP assay indicates mitochondrial interference, High-Content Screening (HCS) using fluorescent probes (e.g., MitoTracker Orange for membrane potential, DCFDA for ROS) is required. Oxazolidinones and substituted oxazoles have been documented to trigger apoptosis via the intrinsic mitochondrial pathway[4].

The structural nature of the oxazole ring can sometimes lead to off-target binding within the electron transport chain. This results in an electron leak, generating ROS. The subsequent oxidative stress depolarizes the mitochondrial membrane, leading to the release of Cytochrome C and the activation of the caspase cascade.

MechanisticPathway Oxazole Oxazole Pharmacophore ComplexI Mitochondrial Complex I Inhibition Oxazole->ComplexI Off-target binding ROS Elevated ROS Production ComplexI->ROS Electron leak ATP Intracellular ATP Depletion ComplexI->ATP OXPHOS disruption CytoC Cytochrome C Release ROS->CytoC Membrane permeabilization ATP->CytoC Metabolic stress Apoptosis Apoptotic Cell Death CytoC->Apoptosis Caspase activation

Caption: Mechanistic pathway of oxazole-induced mitochondrial dysfunction and apoptosis.

Conclusion

Evaluating the toxicity of 4-(5-Methyl-1,3-oxazol-2-yl)butanoic acid requires a sophisticated understanding of its chemotype. Because oxazole rings have the propensity to interact with mitochondrial respiration and induce ROS, simple viability screens are insufficient. By employing a multiplexed approach—combining MTT for metabolism, LDH for membrane integrity, and ATP luminescence for mitochondrial function—researchers can confidently map the safety profile of this building block before advancing it into complex lead optimization campaigns.

References

  • AS-1 / Enamine Catalog - 88-2250-65 Enamine Compound 100mg CAS No:1368714-42-4 EN300-246531. Available at:[Link]

  • eLife - Identification of a novel toxicophore in anti-cancer chemotherapeutics that targets mitochondrial respiratory complex I. Available at:[Link]

  • MDPI (Molecules) - 5-(Carbamoylmethylene)-oxazolidin-2-ones as a Promising Class of Heterocycles Inducing Apoptosis Triggered by Increased ROS Levels and Mitochondrial Dysfunction in Breast and Cervical Cancer. Available at:[Link]

  • Preprints.org - In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles Against Neuroblastoma. Available at:[Link]

  • Royal Society of Chemistry (RSC Advances) - Evaluation of dual potentiality of 2,4,5-trisubstituted oxazole derivatives as aquaporin-4 inhibitors and anti-inflammatory agents in lung cells. Available at:[Link]

Sources

Methodological & Application

Application Note: 4-(5-Methyl-1,3-oxazol-2-yl)butanoic Acid as a Strategic Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(5-Methyl-1,3-oxazol-2-yl)butanoic acid (CAS: 1368714-42-4) has emerged as a highly versatile and privileged building block in modern medicinal chemistry[1]. By combining the metabolic stability of a substituted oxazole ring with the flexible spatial extension of a butanoic acid linker, this compound serves as an ideal precursor for synthesizing targeted libraries. It is particularly valuable in the development of modulators for challenging therapeutic targets, including RORγ, sEH-P, and PPARγ[2],[3],[4].

Structural Rationale and Physicochemical Profile

The oxazole ring is a prime skeleton in drug discovery, frequently utilized to improve the pharmacokinetic profiles and target affinities of lead compounds[5]. The specific functionalization found in 4-(5-Methyl-1,3-oxazol-2-yl)butanoic acid offers three distinct mechanistic advantages:

  • Metabolic Shielding : Unsubstituted oxazoles often suffer from cytochrome P450-mediated oxidation at the C5 position. The addition of the C5-methyl group acts as a steric shield, effectively blocking this metabolic soft spot and increasing the compound's intrinsic half-life.

  • Hydrogen Bond Acceptor : The nitrogen and oxygen atoms within the planar oxazole core act as potent hydrogen bond acceptors, facilitating critical non-covalent interactions with target receptor backbones[6].

  • Optimal Pharmacophore Spacing : The 4-carbon butanoic acid chain provides a flexible linker spanning approximately 5.0–6.0 Å. This allows the terminal carboxylic acid (or its subsequent amide/ester derivatives) to reach solvent-exposed regions or engage specific polar residues (e.g., Arginine or Lysine), while the oxazole anchors the molecule in hydrophobic sub-pockets[2].

Data Presentation: Physicochemical Profile

Table 1: Physicochemical Properties of 4-(5-Methyl-1,3-oxazol-2-yl)butanoic acid [1]

PropertyValue
CAS Number 1368714-42-4
Molecular Formula C8H11NO3
Molecular Weight 169.18 g/mol
Standard Purity ≥95% (NMR, HPLC verified)
Scaffold Classification Heteroaromatic core with aliphatic linker

Table 2: Comparative Advantages of the Scaffold

Structural FeatureMechanistic AdvantagePrimary Target Application
C5-Methyl Group Prevents rapid oxidative metabolism; improves PK profile.In vivo active RORγ Inhibitors
Butanoic Acid Linker Provides optimal distance for salt-bridge formation.sEH-P Enzyme Inhibitors
Oxazole Core Rigid, planar geometry enhances binding pocket fit.PPARγ Modulators

Key Applications in Target-Based Drug Discovery

Retinoic Acid Receptor-Related Orphan Receptor Gamma (RORγ) Modulators

In the pursuit of treatments for autoimmune and inflammatory diseases, scaffold hopping from metabolically unstable platforms to azole-based cores has been highly successful. Derivatives utilizing an oxazole-butanoic acid scaffold have demonstrated up to a 10-fold improvement in in vivo potency in CD3 challenge models[2]. The butanoic acid linker is critical for traversing the hydrophobic channel to reach the polar headgroup binding site of the RORγ ligand-binding domain (LBD).

Soluble Epoxide Hydrolase Phosphatase (sEH-P) Inhibitors

Oxazole-based carboxylic acids are potent inhibitors of the sEH-P domain, a target implicated in cardiovascular and inflammatory diseases. Structure-activity relationship (SAR) studies reveal that the butanoic acid moiety is essential for mimicking endogenous substrates, allowing the compound to form a critical salt bridge with the active site, thereby enabling in vivo efficacy[3].

PPARγ Agonists for Metabolic Disorders

In silico and in vitro studies highlight oxazole derivatives as excellent candidates for PPARγ modulation. The oxazole core provides high binding affinity (docking scores of -9.77 kcal/mol) compared to standard drugs like rosiglitazone, making this building block a prime starting point for anti-diabetic drug design[4].

Experimental Workflows & Protocols

Protocol 1: High-Throughput Amide Coupling for Lead Generation

Causality & Rationale: To generate a diverse library of inhibitors, the carboxylic acid must be converted to various amides. HATU is selected as the coupling reagent because it provides superior reaction kinetics for aliphatic carboxylic acids and minimizes the formation of unreactive active-ester byproducts. This ensures high yields and prevents epimerization, making it a self-validating system ideal for High-Throughput Screening (HTS).

Step-by-Step Methodology:

  • Preparation : Dissolve 4-(5-Methyl-1,3-oxazol-2-yl)butanoic acid (0.1 mmol) in anhydrous N,N-dimethylformamide (DMF, 1.0 mL) under an inert nitrogen atmosphere.

  • Activation : Add HATU (0.12 mmol, 1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 0.3 mmol, 3.0 eq) to the solution. Stir at room temperature for 15 minutes.

    • Self-Validation Check: A distinct color change to pale yellow indicates the successful formation of the active OAT ester.

  • Coupling : Add the desired primary or secondary amine (0.12 mmol, 1.2 eq) dissolved in 0.5 mL DMF.

  • Reaction : Stir the mixture at room temperature for 4–6 hours. Monitor reaction completion via LC-MS.

  • Workup : Quench the reaction with saturated aqueous NaHCO₃ (5 mL) and extract with Ethyl Acetate (3 x 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification : Purify the crude product via preparative HPLC to obtain the final library compound (>95% purity required for biological assays).

Protocol 2: Microsomal Stability Assay (In Vitro Pharmacokinetics)

Causality & Rationale: To validate the metabolic shielding provided by the C5-methyl group, synthesized compounds must be tested against human liver microsomes (HLMs) to calculate intrinsic clearance ( CLint​ ).

Step-by-Step Methodology:

  • Incubation Mixture : Prepare a 100 µL reaction mixture containing 1 µM of the synthesized oxazole derivative, 0.5 mg/mL HLMs, and 50 mM potassium phosphate buffer (pH 7.4).

  • Initiation : Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Sampling : Extract 10 µL aliquots at precise intervals: 0, 15, 30, 45, and 60 minutes.

  • Quenching : Immediately quench each aliquot by pipetting it into 30 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to precipitate proteins and halt metabolism.

  • Analysis : Centrifuge the quenched samples at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and calculate CLint​ .

Visualizations

Workflow A Building Block 4-(5-Methyl-1,3-oxazol-2-yl) butanoic acid B Amide Coupling (HATU, DIPEA) A->B C Library Generation (>50 Analogues) B->C D HTS Screening (Fluorescence) C->D E Hit Identification (RORγ, sEH-P) D->E

Caption: Workflow for generating and screening an oxazole-based targeted library.

Pathway Ligand Oxazole-Butanoic Acid Derivative Receptor RORγt Receptor LBD Ligand->Receptor Binds Pocket Coact Co-activator Blocked Receptor->Coact Conformational Shift Gene IL-17 Transcription Halted Coact->Gene Repression Pheno Reduced Inflammation Gene->Pheno Phenotype

Caption: Mechanism of oxazole-based RORγt inverse agonists in autoimmune disease.

References

  • Discovery of Second Generation RORγ Inhibitors Composed of an Azole Scaffold. Journal of Medicinal Chemistry, ACS Publications.[Link]

  • Discovery of the First in Vivo Active Inhibitors of the Soluble Epoxide Hydrolase Phosphatase Domain. Journal of Medicinal Chemistry, PMC.[Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, PMC.[Link]

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. International Journal of Molecular Sciences, PMC.[Link]

  • In Silico Design, Toxicity Prediction and Molecular Docking Studies of Oxazole Derivatives against Peroxisome Proliferator Activ. Research & Reviews: Journal of Chemistry.[Link]

Sources

Application Note: Optimized Amide Coupling Strategies for 4-(5-Methyl-1,3-oxazol-2-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(5-Methyl-1,3-oxazol-2-yl)butanoic acid (CAS: 1368714-42-4) is a highly versatile building block widely utilized in modern drug discovery. The 5-methyloxazole moiety serves as a robust bioisostere for amides and esters, providing a lipophilic hydrogen-bond acceptor that can improve a drug candidate's pharmacokinetic profile. The attached butanoic acid chain offers an unhindered, flexible aliphatic linker ideal for functionalization via amide bond formation.

This application note provides researchers and process chemists with self-validating, step-by-step protocols for coupling this specific carboxylic acid with primary and secondary amines. By analyzing the substrate's unique chemical profile, we outline two distinct workflows: a high-throughput method for discovery-scale library synthesis, and a green, extraction-only method for large-scale process chemistry.

Chemical Profiling & Mechanistic Rationale

Substrate Reactivity Profile

The substrate is an unhindered aliphatic carboxylic acid. Because the oxazole nitrogen is only weakly basic (pKa ~1–2), it does not significantly protonate under standard coupling conditions, nor does it sequester the tertiary amine bases (e.g., DIPEA, NMM) required for the reaction. Consequently, standard stoichiometric ratios of base can be employed without adjustment. The primary mechanistic challenge with unhindered aliphatic acids is the extreme reactivity of their active ester intermediates, which can undergo premature hydrolysis if pre-activation times are prolonged in the presence of trace moisture.

Causality in Reagent Selection

The choice of coupling reagent dictates both the reaction kinetics and the purification strategy:

  • Discovery Scale (HATU): For milligram-scale library synthesis, HATU is the gold standard. HATU rapidly converts the carboxylic acid into an OAt (7-aza-1-hydroxybenzotriazole) active ester. As elucidated by [1], the nitrogen atom at the 7-position of the HOAt leaving group provides critical neighboring group participation. It forms a hydrogen-bonded cyclic transition state with the incoming amine, dramatically accelerating aminolysis and minimizing side reactions.

  • Process Scale (T3P): For gram-to-kilogram scale-up, HATU is cost-prohibitive and poses shock-sensitivity risks. Propylphosphonic anhydride (T3P) is the optimal alternative. [2] have extensively documented T3P's superiority in large-scale pharmaceutical synthesis. T3P drives the coupling via a mixed anhydride intermediate. Its defining advantage is that all reaction byproducts are highly water-soluble phosphonic acids, allowing the pure amide to be isolated exclusively via liquid-liquid extraction, bypassing chromatographic purification.

Self-Validating Experimental Workflows

A robust protocol must be a self-validating system. In these workflows, we integrate specific analytical checkpoints to isolate variables. For instance, in the HATU protocol, LC-MS analysis is performed after activation but before amine addition. Confirming the mass of the active ester ensures that any subsequent failure to form the amide is definitively caused by the amine's poor nucleophilicity or steric hindrance, rather than a failure of the carboxylic acid activation () [3].

HATU_Workflow A 4-(5-Methyl-1,3-oxazol- 2-yl)butanoic acid B Carboxylate Anion A->B DIPEA (3.0 eq) DMF, 25°C C OAt Active Ester B->C HATU (1.1 eq) 5-10 min D Target Amide Product C->D Amine (1.2 eq) 1-2 hrs E LC-MS Checkpoint (Validate Activation) C->E 5 µL Aliquot

Figure 1: HATU-mediated activation workflow with integrated LC-MS validation checkpoint.

T3P_Workflow Step1 1. Reagent Mixing Acid + Amine in EtOAc Step2 2. Base Addition DIPEA (3.0 eq) at 0°C Step1->Step2 Step3 3. T3P Activation T3P (1.5 eq) dropwise Step2->Step3 Step4 4. Reaction Stir at 25°C for 6-12 h Step3->Step4 Step5 5. Aqueous Workup Wash: NaHCO3, HCl, Brine Step4->Step5 Product Pure Amide Product Step5->Product

Figure 2: Scalable T3P-mediated amide coupling workflow emphasizing extraction-only purification.

Detailed Step-by-Step Methodologies

Protocol A: High-Throughput HATU Coupling (Milligram Scale)

Objective: Maximum yield and rapid conversion for library synthesis and SAR exploration.

Reagents:

  • 4-(5-Methyl-1,3-oxazol-2-yl)butanoic acid (1.0 eq)

  • Target Amine (1.2 eq)

  • HATU (1.1 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF (0.1 M)

Procedure:

  • Dissolution: Dissolve 4-(5-Methyl-1,3-oxazol-2-yl)butanoic acid (100 mg, 0.59 mmol) in anhydrous DMF (6.0 mL) under a nitrogen atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (309 µL, 1.77 mmol).

    • Causality: DIPEA deprotonates the acid to form the reactive carboxylate and neutralizes any amine hydrochloride salts. Its steric bulk prevents it from acting as a competing nucleophile against the coupling reagent.

  • Activation: Add HATU (247 mg, 0.65 mmol) in one portion. Stir at 25°C for exactly 5 to 10 minutes.

    • Causality: Do not exceed 10 minutes. The unhindered nature of the butanoic acid chain means the OAt ester forms almost instantly; prolonged stirring invites hydrolysis from trace moisture.

  • Validation Checkpoint: Withdraw a 5 µL aliquot, dilute in MeCN, and analyze via LC-MS to confirm the disappearance of the starting material (m/z 170.1 [M+H]+) and the quantitative formation of the OAt active ester.

  • Aminolysis: Add the target amine (0.71 mmol). Stir at 25°C for 1–2 hours.

  • Workup: Quench with saturated aqueous NaHCO3 (10 mL). Extract with EtOAc (3 x 10 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 10 mL) to remove residual DMF. Dry over Na2SO4, filter, and concentrate for subsequent flash chromatography.

Protocol B: Scalable T3P Coupling (Gram Scale)

Objective: Safe, scalable synthesis with extraction-only purification.

Reagents:

  • 4-(5-Methyl-1,3-oxazol-2-yl)butanoic acid (1.0 eq)

  • Target Amine (1.05 eq)

  • T3P (50% wt solution in EtOAc, 1.5 eq)

  • DIPEA (3.0 eq)

  • EtOAc (0.5 M)

Procedure:

  • Reagent Mixing: Charge a round-bottom flask with 4-(5-Methyl-1,3-oxazol-2-yl)butanoic acid (5.0 g, 29.5 mmol), the target amine (31.0 mmol), and ethyl acetate (60 mL).

    • Causality: Unlike HATU, T3P allows for the simultaneous presence of acid and amine without significant guanidinylation side reactions, drastically simplifying the process engineering.

  • Cooling & Base Addition: Cool the mixture to 0°C using an ice bath. Add DIPEA (15.4 mL, 88.5 mmol) dropwise over 10 minutes.

  • Activation: Add T3P (50% solution in EtOAc, 26.3 mL, 44.3 mmol) dropwise via an addition funnel over 30 minutes to control the mild exotherm.

  • Reaction: Remove the ice bath and allow the reaction to warm to 25°C. Stir for 6–12 hours. Monitor completion via HPLC.

  • Green Workup: Wash the organic phase sequentially with water (50 mL), saturated aqueous NaHCO3 (2 x 50 mL), 1 M HCl (50 mL) (skip if the product contains basic amines), and brine (50 mL).

    • Causality: T3P byproducts are highly water-soluble; this specific washing sequence completely removes them, yielding >95% pure amide in the organic layer without the need for silica gel chromatography. Dry over MgSO4 and concentrate under reduced pressure.

Quantitative Data & Reagent Comparison

To aid in experimental design, the table below summarizes the performance metrics of common coupling reagents when applied specifically to unhindered aliphatic heteroaryl-acids like 4-(5-Methyl-1,3-oxazol-2-yl)butanoic acid.

Coupling ReagentOptimal ScaleTypical YieldReaction TimeWorkup ComplexityPrimary Byproduct
HATU < 1 Gram85 – 98%1 – 2 hoursHigh (Aqueous + Chromatography)HOAt, Tetramethylurea
T3P > 1 Gram80 – 95%6 – 12 hoursLow (Extraction Only)Water-soluble phosphonic acids
EDC / HOBt Any70 – 85%12 – 24 hoursMedium (Aqueous + Filtration)Water-soluble urea (often traps product)

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.[Link]

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.[Link]

Application Note: Advanced Bioconjugation Strategies for 4-(5-Methyl-1,3-oxazol-2-yl)butanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals Content Type: Technical Guide & Experimental Protocols

Introduction & Structural Rationale

4-(5-Methyl-1,3-oxazol-2-yl)butanoic acid (CAS: 1368714-42-4) is a highly versatile bifunctional building block utilized in advanced drug design and bioconjugation. The molecule features a rigid 5-methyl-1,3-oxazole ring—which frequently serves as a stable, lipophilic pharmacophore or hydrogen-bond acceptor—attached to a flexible three-carbon spacer that terminates in a reactive carboxylic acid.

This specific structural profile makes it an excellent candidate for targeted bioconjugation to proteins, peptides, and amine-functionalized nanoparticles. Because the oxazole ring lacks primary nucleophiles, the terminal carboxylic acid can be selectively activated without the risk of uncontrolled polymerization, allowing for precise, directed amidation.

Mechanistic Principles of Activation (Causality & E-E-A-T)

Direct amidation of carboxylic acids in aqueous environments is thermodynamically unfavorable. To conjugate 4-(5-Methyl-1,3-oxazol-2-yl)butanoic acid to primary amines (e.g., lysine residues on monoclonal antibodies), zero-length crosslinkers like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are strictly required[1].

The Causality of Reagent Selection:

  • Why not EDC alone? EDC activation generates an O-acylisourea intermediate. In aqueous buffers, this intermediate is highly unstable. If reacted directly with biomolecules, conjugation efficiency is severely limited because the intermediate rapidly hydrolyzes back to the original carboxylic acid or undergoes an irreversible intramolecular rearrangement into an unreactive N-acylurea[2].

  • The Role of Sulfo-NHS: To circumvent these parasitic side reactions, N-hydroxysulfosuccinimide (Sulfo-NHS) is introduced. Sulfo-NHS acts as a nucleophile that attacks the O-acylisourea before it can rearrange, forming a semi-stable, highly amine-reactive Sulfo-NHS ester. This extends the intermediate's half-life in water from seconds to hours, driving the reaction toward the desired amide product when the target protein is introduced[3].

Pathway A 4-(5-Methyl-1,3-oxazol-2-yl)butanoic acid (Carboxylic Acid) B EDC Activation (pH 5.0 - 6.0, MES Buffer) A->B + EDC C O-Acylisourea Intermediate (Highly Unstable) B->C D Sulfo-NHS Stabilization C->D + Sulfo-NHS E Sulfo-NHS Ester (Stable, Amine-Reactive) D->E F Target Protein / Primary Amine (pH 7.2 - 8.0, PBS Buffer) E->F G Stable Amide Conjugate F->G Amidation & NHS Release

Reaction pathway for EDC/NHS-mediated bioconjugation of the oxazole derivative.

Quantitative Data Summary

The choice between aqueous and organic conjugation depends entirely on the target molecule. Proteins require aqueous EDC/Sulfo-NHS, whereas solid-phase peptide synthesis (SPPS) or small-molecule functionalization benefits from the highly efficient HATU/DIPEA organic system.

ParameterAqueous Coupling (EDC/Sulfo-NHS)Organic Coupling (HATU/DIPEA)
Target Application Monoclonal antibodies, enzymes, BSAPeptides (SPPS), small molecule amines
Solvent System MES (Activation) / PBS (Conjugation)DMF, NMP, or DMSO
Optimal pH / Base pH 5.5–6.0 (Act.) / pH 7.2–8.0 (Conj.)DIPEA or TEA (2–3 equivalents)
Molar Ratio (Acid:Activator) 1 : 1.5 (EDC) : 2.5 (Sulfo-NHS)1 : 0.95 (HATU)
Activation Time 15 - 30 minutes (Room Temp)2 - 5 minutes (Room Temp)
Conjugation Time 2 - 4 hours (Room Temp)1 - 2 hours (Room Temp)
Primary Byproducts Isourea, NHS (water soluble)Tetramethylurea, HOAt

Experimental Protocols

Protocol A: Aqueous Bioconjugation to Monoclonal Antibodies (mAbs)

Objective: Covalently link 4-(5-Methyl-1,3-oxazol-2-yl)butanoic acid to surface lysine residues of a target mAb.

Causality & Design Notes: Lysines are abundant on mAb surfaces. The pKa of the lysine ε-amino group is ~10.5. At physiological pH (7.4), most are protonated (-NH3+) and unreactive. Maintaining the conjugation buffer strictly between pH 7.2–8.0 balances the availability of the unprotonated nucleophilic state (-NH2) against the hydrolysis rate of the Sulfo-NHS ester[4]. Never use Tris or glycine buffers , as their primary amines will competitively consume the activated ester.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 4-(5-Methyl-1,3-oxazol-2-yl)butanoic acid in a minimal volume of DMSO (e.g., 10 mg/mL) to ensure solubility before diluting into the activation buffer.

  • Acid Activation: Dilute the acid into 0.1 M MES buffer, pH 6.0. Add EDC (1.5 molar equivalents) and Sulfo-NHS (2.5 molar equivalents).

  • Incubation: Vortex gently and incubate at room temperature (RT) for 15–30 minutes.

    • Self-Validation Step: Prior to introducing the expensive mAb, quench a 5 µL aliquot of the activation mix with a primary amine-fluorophore and analyze via LC-MS to confirm the presence of the active ester.

  • Protein Preparation: Ensure the target mAb is in a non-amine buffer (e.g., 1X PBS, pH 7.4) at a concentration of 2–5 mg/mL. If the mAb is stored in Tris or contains sodium azide, perform a buffer exchange using a spin desalting column (e.g., Zeba Spin).

  • Conjugation: Add the activated oxazole-acid solution to the mAb solution. A typical molar excess of 10:1 to 50:1 (Acid:Protein) is used depending on the desired Degree of Labeling (DOL).

  • Incubation: React for 2 hours at RT or overnight at 4°C with end-over-end mixing.

  • Purification: Remove excess unreacted acid, EDC byproducts, and released NHS by passing the reaction mixture through a size exclusion chromatography (SEC) column or via dialysis against 1X PBS.

Workflow S1 1. Reagent Prep Equilibrate to RT S2 2. Acid Activation EDC/Sulfo-NHS (15m) S1->S2 S4 4. Bioconjugation Incubate 2h at RT S2->S4 S3 3. Protein Prep Buffer Exchange to PBS S3->S4 S5 5. Purification SEC / Dialysis S4->S5

Step-by-step experimental workflow for aqueous bioconjugation to proteins.

Protocol B: Organic-Phase Conjugation (HATU/DIPEA)

Objective: Conjugate the oxazole derivative to a solid-phase peptide or small molecule amine.

Causality & Design Notes: While EDC/NHS is optimal for water, uronium-based coupling reagents like HATU are vastly superior in organic solvents (DMF/DMSO). HATU rapidly forms an active HOAt ester, driving amidation in minutes. DIPEA (N,N-Diisopropylethylamine) is used as a sterically hindered, non-nucleophilic base to deprotonate the carboxylic acid without competing for the activated ester.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of 4-(5-Methyl-1,3-oxazol-2-yl)butanoic acid and 1.0 equivalent of the target primary amine in anhydrous DMF.

  • Base Addition: Add 2.0–3.0 equivalents of DIPEA to the solution. Vortex to ensure complete deprotonation.

  • Activation/Coupling: Add 0.95 equivalents of HATU. Note: Using slightly less than 1.0 equivalent of HATU prevents unreacted HATU from capping the target amines via guanidinylation.

  • Incubation: Stir the reaction at RT for 1–2 hours. The reaction typically reaches >95% completion within the first 30 minutes.

  • Validation & Workup: Monitor reaction completion via TLC or LC-MS. Quench the reaction with water, extract with ethyl acetate, wash with brine, dry over Na2SO4, and purify via flash chromatography.

References

  • [1] Thermo Fisher Scientific. Carbodiimide Crosslinker Chemistry. Protein Biology Resource Library. Available at:

  • [2] American Chemical Society (ACS). Achieving Controlled Biomolecule–Biomaterial Conjugation. Chemical Reviews. Available at:

  • [3] Royal Society of Chemistry (RSC). A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes. Chemical Communications. Available at:

  • [4] National Institutes of Health (PMC). Bioconjugation Strategies for Connecting Proteins to DNA-Linkers for Single-Molecule Force-Based Experiments. Available at:

Sources

Troubleshooting & Optimization

improving aqueous solubility of 4-(5-Methyl-1,3-oxazol-2-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-(5-Methyl-1,3-oxazol-2-yl)butanoic acid

A Guide to Improving Aqueous Solubility for Research & Development

Welcome to the technical support guide for 4-(5-Methyl-1,3-oxazol-2-yl)butanoic acid. This document, designed for researchers and formulation scientists, provides in-depth troubleshooting and practical strategies to overcome solubility challenges encountered during experimentation. As this is a specialized research compound, publicly available data on its physicochemical properties are limited. Therefore, this guide is built upon established principles of formulation science, using the compound's chemical structure as a predictive framework for its behavior.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My sample of 4-(5-Methyl-1,3-oxazol-2-yl)butanoic acid shows poor solubility in neutral aqueous buffers. Why is this expected and what is the first step to address it?

Answer: The molecular structure of 4-(5-Methyl-1,3-oxazol-2-yl)butanoic acid contains both a hydrophilic (water-loving) group and lipophilic (oil-loving) regions.

  • Hydrophilic Group: The carboxylic acid (-COOH) group can ionize to a carboxylate (-COO⁻), which is highly water-soluble.

  • Lipophilic Regions: The 5-methyl-oxazole ring and the butanoic alkyl chain are nonpolar and contribute to poor aqueous solubility.

In a neutral pH environment (around pH 7), the carboxylic acid group is only partially ionized. The non-ionized, neutral form of the molecule dominates, and its lipophilic character leads to low solubility. This is a common characteristic of drugs containing carboxylic acids.[1]

The most direct and effective initial approach to enhance solubility is pH adjustment . By raising the pH of the aqueous medium, you shift the equilibrium towards the ionized (deprotonated) carboxylate form, which is significantly more soluble in water. This relationship is described by the Henderson-Hasselbalch equation.[2][3][4][5]

First Steps:

  • Estimate the pKa: The pKa of the carboxylic acid is the pH at which 50% of the molecules are ionized. For butanoic acid, the pKa is approximately 4.82.[6] The oxazole ring may slightly alter this, but we can use a pKa of ~4.5-5.0 as a working estimate.

  • Prepare Buffers: Create a series of buffers with pH values ranging from 5.0 to 8.0.

  • Conduct a pH-Solubility Profile: Systematically measure the solubility of your compound in each buffer to identify the optimal pH for your desired concentration. A significant increase in solubility is expected as the pH rises above the pKa.

Experimental Protocols & Advanced Strategies

Q2: I've tried adjusting the pH, but I either can't reach my target concentration or the required high pH is incompatible with my biological assay. What should I try next?

Answer: When pH adjustment is insufficient or not viable, the next strategies involve modifying the solvent system (co-solvents) or using formulation excipients (complexation agents).

Strategy 1: Co-solvent Systems A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[7] This makes the environment more favorable for dissolving lipophilic compounds. Common pharmaceutically accepted co-solvents include DMSO, ethanol, propylene glycol (PG), and polyethylene glycols (PEGs).[7][8][9][10]

CoSolvent_Workflow Start Poor Solubility at Optimal pH Screen Screen Co-solvents (e.g., DMSO, EtOH, PEG 400) Start->Screen Introduce Co-solvent Prepare Prepare Stock in 100% Co-solvent Screen->Prepare Dilute Dilute Stock into Aqueous Buffer Prepare->Dilute Observe Observe for Precipitation Dilute->Observe Optimize Optimize Co-solvent Percentage Observe->Optimize No Fail Precipitation Occurs Observe->Fail Yes Success Homogeneous Solution Optimize->Success Fail->Optimize Reduce Dilution

Protocol 1: Co-solvent Solubility Screening

  • Selection: Choose a panel of 2-3 biocompatible co-solvents (e.g., DMSO, ethanol, PEG 400).

  • Stock Solution: Prepare a high-concentration stock solution of 4-(5-Methyl-1,3-oxazol-2-yl)butanoic acid in each 100% co-solvent (e.g., 50 mg/mL in DMSO).

  • Titration: In separate vials, prepare your primary aqueous buffer (at the highest tolerable pH). Add increasing percentages of the co-solvent stock solution (e.g., to final concentrations of 1%, 2%, 5%, and 10% v/v co-solvent).

  • Equilibration: Add an excess amount of the solid compound to each co-solvent/buffer mixture.

  • Analysis: Shake the mixtures at a constant temperature for 24 hours to reach equilibrium. Centrifuge to pellet undissolved solid and quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

Table 1: Hypothetical Solubility Data in Co-solvent Systems (at pH 7.4)

Co-solvent System % Co-solvent (v/v) Apparent Solubility (µg/mL) Fold Increase (vs. Buffer)
Phosphate Buffer 0% 50 1.0
DMSO in Buffer 2% 450 9.0
DMSO in Buffer 5% 1,200 24.0
Ethanol in Buffer 5% 750 15.0

| PEG 400 in Buffer | 5% | 980 | 19.6 |

Strategy 2: Cyclodextrin Complexation Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic (lipophilic) central cavity.[11][12] They can encapsulate poorly soluble molecules, or parts of them, forming "inclusion complexes" that are water-soluble.[13][14][] The lipophilic oxazole ring of your compound is an ideal candidate for encapsulation. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for pharmaceutical applications.[13]

Cyclodextrin_Mechanism cluster_1 Hydrophobic Cavity cluster_2 Hydrophilic Surface Cavity_label Lipophilic Interior Surface_label Soluble Exterior CD CD Compound Compound

Q3: How do I determine if a cyclodextrin is a good choice and how much I should use?

Answer: To evaluate cyclodextrins, you should perform a phase solubility study . This experiment determines the stoichiometry of the drug-cyclodextrin complex (e.g., 1:1) and its binding constant, which tells you how effectively the cyclodextrin improves solubility.[16][17] The most common result is an "AL-type" phase solubility diagram, which shows a linear increase in drug solubility with increasing cyclodextrin concentration.[18]

Protocol 2: Phase Solubility Analysis with HP-β-CD

  • Prepare CD Solutions: Create a series of HP-β-CD solutions in your desired aqueous buffer (e.g., 0, 10, 20, 40, 60, 80 mM).

  • Add Compound: Add an excess amount of solid 4-(5-Methyl-1,3-oxazol-2-yl)butanoic acid to 1-2 mL of each HP-β-CD solution in separate vials. Ensure enough solid is present so that some remains undissolved at equilibrium.

  • Equilibrate: Tightly seal the vials and shake them at a constant temperature (e.g., 25°C) for 48-72 hours to ensure equilibrium is reached.

  • Sample Preparation: After equilibration, visually confirm the presence of undissolved solid. Centrifuge the samples at high speed to pellet the solid.

  • Analysis: Carefully withdraw the supernatant, filter it through a 0.22 µm syringe filter to remove any remaining microcrystals, and dilute as necessary. Quantify the concentration of the dissolved compound by HPLC-UV or a similar method.

  • Data Plotting: Plot the total concentration of the dissolved drug (Y-axis) against the concentration of HP-β-CD (X-axis).

Interpreting the Results:

  • A-type Diagram: If the plot is linear (AL-type), a soluble 1:1 complex has formed.[18]

  • Slope: A slope less than 1 indicates the formation of a 1:1 complex.

  • Stability Constant (Kc): The strength of the interaction can be calculated from the slope and the intrinsic solubility (S₀, the y-intercept) using the Higuchi-Connors equation:

    • Kc = slope / (S₀ * (1 - slope))[18]

  • B-type Diagram: A curve that plateaus or decreases suggests the formation of a less soluble complex at higher cyclodextrin concentrations, which is less ideal.[19]

Summary of Recommended Strategies

StrategyMechanismProsCons
pH Adjustment Increases the fraction of the ionized, soluble carboxylate salt form of the molecule.Simple, cost-effective, highly effective for acids.May be incompatible with pH-sensitive assays; high pH can cause stability issues.
Co-solvents Reduces the polarity of the aqueous medium, making it more favorable for the solute.Can achieve very high concentrations; many options are available.May be toxic to cells; can interfere with some biological assays; risk of precipitation upon dilution.
Cyclodextrins Encapsulates the lipophilic part of the molecule in a soluble host-guest complex.Generally low toxicity; high biocompatibility; can also improve stability.Can be expensive; may not be effective for all molecules; potential for self-aggregation at high concentrations.

References

  • Pop, C. E., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. [Link]

  • Jenita, M. J. (2024). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. World Journal of Advanced Research and Reviews. [Link]

  • Jain, A., et al. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Journal of Drug Delivery and Therapeutics. [Link]

  • Patsnap. (2025). Overcoming Challenges in Carboxylic Acid Drug Formulations. Patsnap Eureka. [Link]

  • Wikipedia. Cosolvent. [Link]

  • Gareth, D. (2007). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

  • Tung, L. A. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. [Link]

  • Mohammed, A. (2014). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer. [Link]

  • Avdeef, A. (2006). Prediction of pH-Dependent Aqueous Solubility of Druglike Molecules. ACS Publications. [Link]

  • Taylor & Francis. Cosolvent – Knowledge and References. [Link]

  • Avdeef, A. (2006). Prediction of pH-dependent Aqueous Solubility of Druglike Molecules. PubMed. [Link]

  • Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques.
  • Chen, Y., et al. (2024). Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids. MDPI. [Link]

  • ResearchGate. (2015). (PDF) Application of the Henderson-Hasselbalch Equation to Solubility Determination. [Link]

  • StuDocu. Exp. 11 The influence of pH on solubility in water Theory. [Link]

  • Tung, L. A. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). OSTI.GOV. [Link]

  • Avdeef, A. (2022). Often neglected steps in transforming drug solubility from single measurement in pure water to physiologically-appropriate solubility-pH. ADMET and DMPK. [Link]

  • Liu, F., & Guo, C. (2011). High-Throughput Phase-Distribution Method to Determine Drug-Cyclodextrin Binding Constants. PMC. [Link]

  • Socea, B., et al. (2010). PHASE SOLUBILITY STUDIES OF THE INCLUSION COMPLEXES OF REPAGLINIDE WITH β-CYCLODEXTRIN AND β-CYCLODEXTRIN DERIVATIVES. Farmacia Journal. [Link]

  • Másson, M. (2019). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. PMC - NIH. [Link]

  • de Azevedo, M. B. M., & de Matos, J. S. (2012). A literature review of cyclodextrins inclusion complexes characterization - part i: phase solubility diagram, dissolution and sc. Brazilian Journal of Surgery and Clinical Research. [Link]

  • Reddit. (2012). Why is the pKa of butanoic acid lower than the pKa of propanoic acid?[Link]

Sources

Technical Support Center: Troubleshooting Low Yield in 4-(5-Methyl-1,3-oxazol-2-yl)butanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Technical Support Center. Synthesizing 2,5-disubstituted oxazoles like 4-(5-Methyl-1,3-oxazol-2-yl)butanoic acid presents unique challenges, primarily due to the sensitivity of the aliphatic side chains and the volatility of key precursors. This guide dissects the causality behind common synthetic failures and provides self-validating, field-proven protocols to optimize your yield.

Mechanistic Overview & Troubleshooting Workflow

Logical troubleshooting workflow for 4-(5-Methyl-1,3-oxazol-2-yl)butanoic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: My cyclocondensation of methyl 5-amino-5-oxopentanoate with chloroacetone is yielding <20% product. What is driving this low conversion? Causality: The Blümlein-Lewy (or Hantzsch-type) condensation relies on the nucleophilic attack of the amide on the alpha-haloketone. However, chloroacetone is highly volatile (bp ~120°C) and exceptionally prone to base-catalyzed self-condensation or polymerization. If the reaction is run in an open flask or with excessive initial heating, the effective concentration of chloroacetone drops rapidly before the hemiaminal intermediate can form. Solution: Run the reaction in a sealed pressure tube to prevent chloroacetone volatilization. Utilizing a solvent-free (neat) approach with a slight excess of chloroacetone at 120°C forces the condensation and subsequent cyclodehydration, bypassing the need for harsh external acids.

Q2: I am using the Robinson-Gabriel route via a 2-acylamino ketone intermediate. When I use POCl₃ or H₂SO₄, I get a black, tarry mixture. How can I improve the cyclodehydration step? Causality: The Robinson-Gabriel synthesis traditionally relies on strong dehydrating agents like phosphorus oxychloride (POCl₃) or concentrated sulfuric acid[1]. While effective for robust diaryl oxazoles, these harsh Lewis/Brønsted acids cause severe degradation, charring, and cleavage of the aliphatic butanoic acid side chain. Literature indicates that yields can be increased to 50-60% by switching to polyphosphoric acid (PPA)[2], but even milder conditions are preferable for aliphatic substrates. Solution: Transition to milder, modern cyclodehydrating conditions. Utilizing iodine as a mild Lewis acid catalyst[3] in combination with triphenylphosphine (I₂/PPh₃), or utilizing the Burgess reagent, allows for the dehydration of the hemiaminal intermediate at lower temperatures, preserving the aliphatic chain.

Mechanistic pathway of Robinson-Gabriel cyclodehydration highlighting side reactions.

Q3: The final saponification of methyl 4-(5-methyl-1,3-oxazol-2-yl)butanoate to the free acid results in multiple spots on TLC and low isolated yield. Is the oxazole ring degrading? Causality: Yes. While oxazoles are generally stable, 2,5-dialkyl substituted oxazoles can undergo base-catalyzed ring opening (reverting to acyclic acylamino enolates) if subjected to harsh aqueous bases (e.g., refluxing NaOH or KOH) for extended periods. Solution: Employ mild saponification conditions. Use Lithium Hydroxide (LiOH·H₂O) in a biphasic mixture of THF/Water at strictly room temperature. The lithium ion coordinates with the ester carbonyl, accelerating hydrolysis without requiring the thermal energy that drives oxazole ring degradation.

Quantitative Data: Optimization of Cyclodehydration

To underscore the importance of reagent selection, the following table summarizes the quantitative impact of various cyclodehydrating agents on the synthesis of aliphatic 2,5-disubstituted oxazoles from 2-acylamino ketones.

Dehydrating AgentReaction Temp (°C)Reaction Time (h)Major Byproducts ObservedIsolated Yield (%)
POCl₃90 - 1004Tarry degradation products15 - 20
Conc. H₂SO₄1202Aliphatic chain cleavage< 10
Polyphosphoric Acid (PPA)1402Moderate charring40 - 60
I₂ / PPh₃ / Et₃N25 - 606Triphenylphosphine oxide75 - 85
Burgess Reagent603None (clean conversion)80 - 88
Self-Validating Experimental Protocols
Protocol A: Synthesis of Methyl 4-(5-methyl-1,3-oxazol-2-yl)butanoate (Cyclocondensation Route)

This protocol utilizes a sealed environment to prevent the volatilization of chloroacetone, ensuring a high effective concentration for the initial nucleophilic attack.

  • Preparation : In a heavy-walled glass pressure tube equipped with a magnetic stir bar, combine methyl 5-amino-5-oxopentanoate (1.0 eq, 10 mmol) and 1-chloro-2-propanone (chloroacetone) (1.5 eq, 15 mmol). Do not add external solvent.

  • Reaction : Seal the tube securely with a Teflon screw cap. Heat the neat mixture to 120°C using a pre-heated oil bath for 3 hours.

    • Self-Validation Check: The mixture will transition from a heterogeneous suspension to a dark, homogeneous oil. Monitor by TLC (EtOAc/Hexane 1:1, UV and KMnO₄ stain); the starting amide (lower Rf) should be completely consumed, replaced by a new, higher Rf spot.

  • Work-up : Remove from the oil bath and allow the tube to cool completely to room temperature before opening. Dilute the crude mixture with ethyl acetate (50 mL) and carefully neutralize by adding saturated aqueous NaHCO₃ (30 mL) dropwise until CO₂ evolution ceases.

  • Extraction & Purification : Extract the aqueous layer with additional EtOAc (2 x 20 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography (silica gel, 20-30% EtOAc in Hexanes) to afford the ester intermediate as a pale yellow oil.

Protocol B: Mild Saponification to 4-(5-Methyl-1,3-oxazol-2-yl)butanoic acid

This protocol avoids thermal degradation of the oxazole ring by utilizing lithium-coordinated hydrolysis at ambient temperature.

  • Preparation : Dissolve the purified methyl 4-(5-methyl-1,3-oxazol-2-yl)butanoate (1.0 eq, 5 mmol) in a 3:1 mixture of THF:H₂O (20 mL) in a round-bottom flask.

  • Reaction : Add LiOH·H₂O (1.5 eq, 7.5 mmol) in one single portion. Stir the reaction mixture vigorously at room temperature (20-25°C) for 4-6 hours.

    • Self-Validation Check: Monitor by TLC (EtOAc/Hexane 1:1). The ester spot will disappear entirely, and a baseline spot (the highly polar lithium carboxylate salt) will form.

  • Work-up : Evaporate the THF under reduced pressure using a rotary evaporator (ensure the water bath is <30°C to prevent thermal stress). Dilute the remaining aqueous layer with 10 mL of distilled water and wash with diethyl ether (15 mL) to extract any unreacted ester or non-polar organic impurities. Discard the ether layer.

  • Acidification : Cool the aqueous layer in an ice bath (0-5°C). Carefully acidify to pH 3-4 by dropwise addition of 1M HCl.

    • Self-Validation Check: The product will precipitate as a white/off-white solid or form a distinct oily layer depending on the exact concentration.

  • Isolation : Extract the acidified aqueous layer with EtOAc (3 x 15 mL). Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure 4-(5-Methyl-1,3-oxazol-2-yl)butanoic acid.

References[1] A Technical Guide to the Synthesis of 2,5-Disubstituted Oxazoles. Benchchem. https://benchchem.com[2] Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences. https://ijpsonline.com[4] Synthesis of 2,5-Disubstituted Oxazoles and Oxazolines Catalyzed by Ruthenium(II) Porphyrin and Simple Copper Salts. The Journal of Organic Chemistry.https://pubs.acs.org[3] Iodine/DMSO oxidations: A contemporary paradigm in C-N bond chemistry. ResearchGate. https://researchgate.net

Sources

Technical Support Center: Optimizing Reaction Temperature for 4-(5-Methyl-1,3-oxazol-2-yl)butanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the delicate thermal balance required when synthesizing and derivatizing oxazole-containing aliphatic acids. This guide provides drug development professionals and synthetic chemists with authoritative troubleshooting strategies for 4-(5-Methyl-1,3-oxazol-2-yl)butanoic acid.

Our focus is on the thermodynamic and kinetic controls required to maintain the integrity of the 5-methyl-1,3-oxazole core while successfully manipulating the butanoic acid side chain.

Part 1: Expert Troubleshooting & FAQs

Q1: During the Robinson-Gabriel cyclodehydration to form the oxazole core of my precursor, my yields are exceptionally low and I observe significant tar formation. Is my reaction temperature too high?

A1: Yes. Low yields accompanied by heavy tar formation typically indicate that your thermal conditions are too harsh for the substrate. The strong acids traditionally used for cyclodehydration (such as concentrated H₂SO₄) can drive rapid decomposition and polymerization when exposed to elevated temperatures (>90°C)[1]. By lowering the reaction temperature to 60°C, you establish a critical thermodynamic balance: you provide enough kinetic energy for the cyclization rate while successfully minimizing substrate decomposition and tarring[1][2].

Q2: What is the optimal temperature for the alkaline hydrolysis of the ester precursor to yield the free 4-(5-Methyl-1,3-oxazol-2-yl)butanoic acid?

A2: Alkaline hydrolysis (saponification) of the oxazole ester precursor should be conducted strictly at room temperature (20°C - 25°C)[3]. While the oxazole ring is generally stable, applying excessive heat (e.g., refluxing in strong aqueous base) can lead to unwanted side reactions, including base-catalyzed ring-opening or degradation of the aliphatic chain. Utilizing a mild base like LiOH or 1N NaOH in a co-solvent mixture at ambient temperature ensures complete conversion without compromising the heterocyclic core[3].

Q3: When coupling 4-(5-Methyl-1,3-oxazol-2-yl)butanoic acid with amines, I notice epimerization and degradation of the starting material. How can temperature control mitigate this?

A3: Amide coupling reactions using standard reagents (e.g., EDC/HOBt or HATU) are highly exothermic. If the localized temperature spikes during the activation of the carboxylic acid, the resulting O-acylisourea intermediate can decompose. Furthermore, the alpha-protons of the butanoic acid chain may become susceptible to abstraction, leading to impurities. Always initiate the activation step at 0°C and allow the reaction to slowly warm to room temperature. This kinetic control stabilizes the reactive intermediates and suppresses side-product formation.

Part 2: Quantitative Data & Temperature Optimization

The following table summarizes the causal relationship between temperature, reagent selection, and product yield during the synthesis of the oxazole core and its subsequent hydrolysis.

Reaction StepReagentsTemp (°C)Time (h)Yield (%)Mechanistic Observation & Causality
Cyclization H₂SO₄ (conc.)90 - 1001< 20Excessive heat causes extensive polymerization and tar formation[1].
Cyclization H₂SO₄ (conc.)60272Optimal cyclodehydration; balances reaction rate and stability[2].
Cyclization TFAA / DCM2516TraceInsufficient kinetic energy to drive the dehydration reaction[2].
Hydrolysis NaOH (1N)802< 50Thermal stress induces partial oxazole ring-opening and degradation.
Hydrolysis LiOH / THF-H₂O254> 90Clean saponification; maintains an intact oxazole core[3].

Part 3: Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, follow these step-by-step methodologies. Each protocol contains embedded self-validation checks to prevent catastrophic failure during the workflow.

Protocol 1: Temperature-Controlled Robinson-Gabriel Cyclization

Objective: Synthesize the alkyl 4-(5-methyl-1,3-oxazol-2-yl)butanoate precursor.

  • Preparation: Dissolve the α-acylamino ketone precursor (1.0 eq) in a minimal amount of anhydrous solvent and cool the reaction flask to 0°C using an ice-water bath.

  • Acid Addition: Slowly add concentrated sulfuric acid (H₂SO₄) dropwise.

    • Self-Validation Check: Monitor the internal temperature continuously. Ensure it does not exceed 10°C during the addition to prevent premature, uncontrolled exothermic degradation.

  • Heating: Remove the ice bath and gradually heat the reaction mixture to exactly 60°C[2].

  • Monitoring: Stir at 60°C for 2 hours.

    • Self-Validation Check: Analyze an aliquot via LC-MS or TLC. If starting material persists, extend the reaction time by 1 hour at 60°C. Do NOT increase the temperature, as this directly correlates with tar formation[1].

  • Quench & Workup: Cool the mixture back to 0°C and carefully pour it over crushed ice. Neutralize cautiously with 1N NaOH to pH 7, extract with ethyl acetate, dry over MgSO₄, and concentrate in vacuo.

Protocol 2: Mild Alkaline Hydrolysis to Isolate the Free Acid

Objective: Convert the ester to 4-(5-Methyl-1,3-oxazol-2-yl)butanoic acid.

  • Solubilization: Dissolve the alkyl 4-(5-methyl-1,3-oxazol-2-yl)butanoate (1.0 eq) in a 3:1 mixture of THF and water at 25°C.

  • Base Addition: Add LiOH·H₂O (1.5 eq) or 1N NaOH in one portion[3].

  • Reaction: Stir vigorously at 25°C for 4 hours.

  • Acidification (Critical Step): Cool the mixture to 0°C. Slowly add 1M HCl dropwise until the pH reaches ~3.

    • Self-Validation Check: Monitor the internal temperature. If it rises above 5°C, pause the HCl addition immediately. Exceeding this temperature in acidic aqueous conditions can protonate the oxazole nitrogen and induce hydrolytic ring-opening.

  • Isolation: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and evaporate to yield the pure 4-(5-Methyl-1,3-oxazol-2-yl)butanoic acid.

Part 4: Reaction Workflow Diagram

G N1 α-Acylamino Ketone Precursor N2 Robinson-Gabriel Cyclization (H₂SO₄, 60°C) N1->N2 Dehydration N3 Alkyl 4-(5-Methyl-1,3-oxazol-2-yl)butanoate N2->N3 Temperature Controlled N4 Alkaline Hydrolysis (LiOH/H₂O, 25°C) N3->N4 Saponification N5 Acidification (pH ~3) (0°C - 5°C) N4->N5 Quench & Protonate N6 4-(5-Methyl-1,3-oxazol-2-yl)butanoic acid N5->N6 Extraction & Crystallization

Workflow for the temperature-optimized synthesis of 4-(5-Methyl-1,3-oxazol-2-yl)butanoic acid.

References

  • [3] Google Patents. US8492416B2 - 2-oxo-1-pyrrolidine derivatives, processes for preparing them and their uses.

  • [2] National Institutes of Health (NIH) / PMC. Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles.[Link]

Sources

Technical Support Center: Resolving Impurities in 4-(5-Methyl-1,3-oxazol-2-yl)butanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing chemoselectivity and stability bottlenecks during the synthesis of aliphatic-substituted oxazoles.

While the 1,3-oxazole core is a privileged scaffold in medicinal chemistry, its construction—typically via the Robinson-Gabriel synthesis—is highly susceptible to side reactions. When synthesizing 4-(5-Methyl-1,3-oxazol-2-yl)butanoic acid , researchers commonly encounter three major roadblocks: regioisomerization, hydrolytic ring-opening, and incomplete precursor deprotection.

This guide is designed to move beyond basic troubleshooting by explaining the mechanistic causality behind these impurities and providing self-validating protocols to ensure batch-to-batch reproducibility.

Mechanistic Origins of Common Impurities

Understanding where impurities originate is the first step in eliminating them. The diagram below illustrates the divergence between the desired synthetic pathway and the primary degradation routes.

G SM Precursor Assembly (Amide + Haloketone) RG Robinson-Gabriel Cyclodehydration SM->RG Condensation Target 4-(5-Methyl-1,3-oxazol-2-yl) butanoic acid RG->Target Optimized Agent (e.g., POCl3) Regio Impurity A: 4-Methyl Regioisomer RG->Regio Harsh Acids (e.g., H2SO4) Hydro Impurity B: Ring-Opened Degradant Target->Hydro Extreme pH (Hydrolysis)

Fig 1. Mechanistic pathways of oxazole synthesis and common impurity generation.

Quantitative Analytical Profile

To effectively troubleshoot your batch, you must first accurately identify the contaminants. Use the following validated analytical parameters to profile your crude mixtures.

Table 1: Analytical Profile of Target and Common Impurities

CompoundIdentityLC-MS (m/z) [M+H]⁺RRT (Relative Retention Time)¹H NMR Diagnostic Shift (CD₃OD)
Target 4-(5-Methyl-1,3-oxazol-2-yl)butanoic acid170.081.006.65 ppm (s, 1H, oxazole C4-H)
Impurity A 4-(4-Methyl-1,3-oxazol-2-yl)butanoic acid170.080.957.40 ppm (s, 1H, oxazole C5-H)
Impurity B Ring-Opened Degradant (α-acylamino ketone)188.090.82Absence of aromatic singlet
Impurity C Methyl 4-(5-methyl-1,3-oxazol-2-yl)butanoate184.101.353.65 ppm (s, 3H, -OCH₃)
Troubleshooting FAQs

Q1: My final batch is contaminated with a regioisomer (Impurity A). Why is this happening, and how do I eliminate it? Causality: This occurs during the Robinson-Gabriel cyclodehydration of your 2-acylamino ketone intermediate. When harsh, traditional dehydrating agents like concentrated sulfuric acid are used, the intermediate can undergo enolization and structural rearrangement prior to ring closure, yielding a mixture of 4-methyl and 5-methyl oxazoles. Solution: You must shift the reaction kinetics to favor immediate cyclization over enolization. Literature and our internal validations show that switching to a highly chemoselective dehydrating agent—such as Phosphorus Oxychloride (POCl₃) or the Burgess reagent—significantly suppresses this rearrangement[BenchChem][1].

Q2: My LC-MS shows a massive +18 Da impurity (Impurity B) during the final ester deprotection. What is degrading my product? Causality: You are observing the classic hydrolytic ring-opening of the oxazole core. The oxazole ring is only weakly aromatic. Because the oxygen and nitrogen atoms are highly electron-withdrawing, the C2 position is highly susceptible to nucleophilic attack by hydroxide ions. Under extreme aqueous acidic or basic conditions, the ring cleaves back into an acyclic α-acylamino ketone[BenchChem][2]. Solution: Avoid harsh saponification conditions (e.g., refluxing NaOH or strong mineral acids). Use mild saponification with LiOH in a THF/Water mixture at ambient temperature, and strictly control the pH during the workup phase to remain between 3.0 and 8.5.

Q3: How do I remove unreacted ester starting material (Impurity C) without resorting to low-yielding column chromatography? Causality: Esters are neutral species, whereas your target is a carboxylic acid with a distinct pKa (~4.5). Solution: Implement a self-validating acid-base extraction protocol (detailed in the methodology section below). By manipulating the pH of the aqueous phase, you can selectively partition the neutral ester into an organic waste layer while retaining the target acid as a water-soluble carboxylate salt, before re-acidifying to precipitate the pure product.

Troubleshooting Decision Tree

Use this diagnostic workflow to rapidly correct out-of-specification batches based on LC-MS data.

G Start Batch LC-MS Analysis Dec1 Is[M+18]+ peak present? Start->Dec1 Act1 Adjust saponification pH to 6-8. Use mild LiOH/THF. Dec1->Act1 Yes (Hydrolysis) Dec2 Is RRT 0.95 peak present? (Regioisomer) Dec1->Dec2 No Act1->Start Re-evaluate Act2 Switch dehydrating agent to Burgess Reagent or POCl3. Dec2->Act2 Yes (Isomerization) Pass Batch Approved Dec2->Pass No Act2->Start Re-evaluate

Fig 2. Troubleshooting decision tree for resolving oxazole batch impurities.

Validated Experimental Protocol: Synthesis & Isolation

This methodology relies on a self-validating system. Do not proceed to the next phase until the validation checkpoint criteria are met.

Phase 1: Regioselective Cyclodehydration

Objective: Form the oxazole ring without triggering regioisomerization.

  • Charge a dry reactor with the 2-acylamino ketone precursor (1.0 eq, 10 mmol) in 50 mL of anhydrous dichloromethane (DCM).

  • Cool the mixture to 0°C under a strict nitrogen atmosphere.

  • Add Phosphorus Oxychloride (POCl₃, 2.0 eq) dropwise over 30 minutes. Causality: Slow addition controls the exotherm, preventing the thermal degradation commonly seen in acidic media[J-CST][3].

  • Heat to a gentle reflux for 4 hours.

Validation Checkpoint 1: Sample 50 µL of the reaction, quench in saturated NaHCO₃, and extract with ethyl acetate for LC-MS. The target ester mass (m/z 184.10) must represent >95% AUC. If starting material persists, add an additional 0.5 eq of POCl₃ and reflux for 1 hour.

Phase 2: Mild Saponification

Objective: Deprotect the ester without causing hydrolytic ring-opening. 5. Concentrate the DCM under reduced pressure and redissolve the crude ester in 30 mL of a 3:1:1 mixture of THF:MeOH:H₂O. 6. Add Lithium Hydroxide monohydrate (LiOH·H₂O, 1.5 eq) in one portion at 10°C. Stir at ambient temperature for exactly 2 hours.

Validation Checkpoint 2: Run a direct LC-MS injection of the mixture. Monitor specifically for the [M+18]⁺ ring-opened impurity (m/z 188.09). If this peak exceeds 0.5% AUC, immediately proceed to Phase 3 to halt hydrolytic degradation.

Phase 3: Self-Validating Isolation

Objective: Remove unreacted ester (Impurity C) without chromatography. 7. Quench the reaction by adjusting the pH to 8.5 using saturated NaHCO₃. 8. Wash the aqueous layer with Ethyl Acetate (2 x 50 mL). Causality: At pH 8.5, the target compound exists as a highly water-soluble carboxylate salt. The unreacted neutral ester (Impurity C) partitions into the organic layer, which is then discarded. 9. Acidify the aqueous layer carefully to exactly pH 3.0 using 1M Citric Acid at 0°C. Causality: Citric acid provides a buffered acidic environment, preventing the localized extreme pH drops caused by strong mineral acids (like HCl) that trigger ring opening. 10. Extract the newly protonated target acid with Ethyl Acetate (3 x 50 mL). 11. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield highly pure 4-(5-Methyl-1,3-oxazol-2-yl)butanoic acid.

References
  • Oxazoles: A Promising Frontier in Corrosion Inhibition for Steel in Acidic Environments | J-CST | 3

  • Stability issues of the oxazole ring | BenchChem |2

  • Side reactions in the Robinson-Gabriel synthesis of oxazoles | BenchChem |1

Sources

Technical Support Center: Purification & Recrystallization of 4-(5-Methyl-1,3-oxazol-2-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of bifunctional heterocycles. 4-(5-Methyl-1,3-oxazol-2-yl)butanoic acid presents a unique purification challenge due to its amphoteric-like nature: it features a polar, hydrogen-bonding carboxylic acid "tail" and a weakly basic 5-methyl-1,3-oxazole "head."

This guide is designed to move beyond basic instructions, providing you with the mechanistic causality behind each experimental choice so you can troubleshoot effectively and achieve >99% purity.

Process Workflow

The following diagram illustrates the optimal purification funnel, moving from crude extraction to high-purity crystallization.

G Crude Crude Mixture (Oxazole-butanoic acid) BaseExt Basic Extraction (pH 8-9, NaHCO3) Crude->BaseExt OrgWaste Organic Waste (Neutral Impurities) BaseExt->OrgWaste Organic Phase Acidify Controlled Acidification (pH 2.5 - 3.5) BaseExt->Acidify Aqueous Phase Extract Organic Extraction (EtOAc or DCM) Acidify->Extract AqWaste Aqueous Waste (Salts) Extract->AqWaste Aqueous Phase Silica Silica Chromatography (Add 1% AcOH) Extract->Silica Organic Phase Recryst Recrystallization (EtOAc / Heptane) Silica->Recryst Pure Pure Product (>99% Purity) Recryst->Pure

Workflow for the purification of 4-(5-Methyl-1,3-oxazol-2-yl)butanoic acid.

Troubleshooting & FAQs

Q1: Why is my product recovery so low after acidifying the aqueous layer during extraction? A1: Low recovery in this step is almost always due to over-acidification. The oxazole ring is a weak base; its conjugate acid has a pKa of approximately 0.8 1. Meanwhile, the butanoic acid moiety has a pKa around 4.8. If you acidify the aqueous layer to pH < 1 (e.g., by dumping in concentrated HCl), the oxazole nitrogen becomes protonated. This converts the molecule into a highly water-soluble cation, trapping it in the aqueous phase. Solution: Carefully adjust the aqueous layer to a pH of strictly 2.5 to 3.5. In this isoelectric window, the carboxylic acid is protonated (neutral) and the oxazole remains unprotonated (neutral), maximizing partitioning into the organic solvent.

Q2: My compound is streaking heavily on silica gel TLC and flash columns. How do I fix this? A2: Carboxylic acids interact strongly with the slightly acidic silanol (Si-OH) groups on bare silica gel. This leads to a continuous equilibrium between protonated and deprotonated states as the compound travels down the column, resulting in severe tailing or streaking 2. Solution: Add 0.5% to 1.0% (v/v) of a volatile acid, such as glacial acetic acid or formic acid, to your mobile phase (e.g., DCM/MeOH or Hexane/EtOAc) 3. This suppresses the ionization of the carboxylic acid, ensuring it moves as a single, fully protonated species and yields a tight, well-defined band 2.

Q3: During recrystallization, the compound "oils out" (forms a syrup) instead of forming crystals. What causes this? A3: "Oiling out" (liquid-liquid phase separation) occurs when the compound separates from the solution at a temperature above its melting point, or when a high impurity load significantly depresses the melting point 4. It is especially common with low-melting amphiphilic compounds in mixed aqueous solvents (like Ethanol/Water) 4. Solution: Avoid alcohol/water mixtures. Switch to an anhydrous solvent/anti-solvent pair, such as Ethyl Acetate (solvent) and Heptane (anti-solvent).

Quantitative Data & Matrices

Table 1: Physicochemical Properties & pH Behavior

PropertyValue/BehaviorCausality/Impact on Purification
Carboxylic Acid pKa ~4.8Deprotonates at pH > 6. Enables initial extraction into basic aqueous solutions to leave neutral organic impurities behind.
Oxazole Conjugate Acid pKa ~0.8Protonates at pH < 1. Causes the compound to re-dissolve into highly acidic aqueous layers, destroying extraction yields.
Isoelectric Window pH 2.5 – 3.5Target pH for organic extraction. The molecule is fully neutral, maximizing organic phase partitioning.

Table 2: Solvent Pair Matrix for Recrystallization

Solvent (Good)Anti-Solvent (Poor)Outcome / Suitability
Ethyl Acetate Heptane / Hexane Optimal. Sharp phase transition; prevents oiling out and yields highly pure crystalline solids.
Ethanol Water Sub-optimal. High risk of oiling out due to the low melting point of the compound and the high boiling point of water.
Dichloromethane Pentane Alternative. Good for highly lipophilic impurities, but requires rapid handling due to extreme volatility.

Detailed Experimental Protocols

Protocol A: Self-Validating Acid-Base Extraction

Objective: Isolate the target compound from neutral and basic reaction byproducts.

  • Solubilization: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc).

  • Basic Wash: Extract the organic layer with 1M NaHCO₃ (pH ~8.5) in a separatory funnel.

    • Self-Validation Step: Spot both the organic and aqueous layers on a TLC plate. The UV-active product spot should be exclusively in the aqueous phase. If it is not, verify the pH of the aqueous layer is >7.5.

  • Organic Wash: Discard the organic layer (which now contains neutral/basic impurities). Wash the aqueous layer once more with fresh EtOAc to remove trace organics.

  • Controlled Acidification: Cool the aqueous layer in an ice bath to 0-5 °C. Slowly add 1M HCl dropwise while stirring continuously.

    • Self-Validation Step: Monitor the pH continuously using a calibrated pH meter (do not rely on broad-range paper). Stop exactly when the pH reaches 3.0. A white turbidity should form.

  • Extraction: Extract the turbid aqueous layer 3 times with fresh EtOAc.

  • Drying & Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude solid.

Protocol B: Anti-Solvent Recrystallization (EtOAc/Heptane)

Objective: Achieve >99% purity by removing trace structurally similar impurities.

  • Initial Dissolution: Place the crude solid in a round-bottom flask. Add a minimal volume of boiling Ethyl Acetate (just enough to dissolve the solid completely).

  • Hot Filtration: If insoluble particulates or dust remain, perform a hot gravity filtration.

    • Self-Validation Step: The filtrate must be perfectly clear before proceeding. If it is tinted dark, consider a brief treatment with activated charcoal before filtering.

  • Anti-Solvent Addition: Remove the flask from the heat source and let it cool slightly (to about 50 °C). Begin adding Heptane dropwise while swirling the flask.

  • Cloud Point: Stop adding Heptane the exact moment a faint, persistent cloudiness appears in the solution. Add exactly one drop of hot Ethyl Acetate to clear the solution back to transparent.

  • Crystallization: Allow the flask to cool undisturbed to room temperature, then transfer to an ice bath (0-5 °C) for 1 hour to maximize yield.

  • Harvesting: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold Heptane to remove surface impurities, then dry under high vacuum.

References

  • Source: University of Wisconsin-Madison (wisc.edu)
  • Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review (Physicochemical Properties)
  • Thin Layer Chromatography (TLC)
  • Technical Support Center: Optimizing Carboxylic Acid Purification Source: BenchChem URL

Sources

Validation & Comparative

Analytical Differentiation of Oxazole Regioisomers: A ¹H and ¹³C NMR Comparison Guide for 4-(5-Methyl-1,3-oxazol-2-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug development, the 1,3-oxazole ring frequently serves as a critical pharmacophore, offering unique hydrogen-bonding capabilities and metabolic stability. However, synthesizing substituted oxazoles often yields complex mixtures of regioisomers. For researchers developing derivatives like 4-(5-Methyl-1,3-oxazol-2-yl)butanoic acid , definitively distinguishing it from its structural isomer, 4-(4-Methyl-1,3-oxazol-2-yl)butanoic acid , is a mandatory quality control step.

This guide provides an objective, data-driven comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral performance of these two alternatives. By leveraging the inherent electronic asymmetry of the oxazole ring, we establish a self-validating analytical protocol that guarantees absolute structural assignment.

Structural Context & Mechanistic Causality

To understand the spectral differences between the target and the alternative, one must analyze the electron distribution within the 1,3-oxazole ring.

The oxazole core contains an oxygen atom at position 1 and a nitrogen atom at position 3. Oxygen is highly electronegative and withdraws electron density via the inductive effect, heavily deshielding the adjacent C5 position. Conversely, the C4 position is adjacent to the nitrogen atom; because nitrogen's lone pair participates differently in the aromatic π-system and is less electronegative than oxygen, the C4 position remains relatively shielded[1].

When comparing our two molecules:

  • Target (5-Methyl Isomer): The methyl group occupies the C5 position. The sole remaining aromatic proton is at C4 , which sits in a shielded electronic environment.

  • Alternative (4-Methyl Isomer): The methyl group occupies the C4 position. The sole remaining aromatic proton is at C5 , sitting in a highly deshielded environment adjacent to the oxygen atom.

This fundamental causality in electron density dictates the diagnostic chemical shifts observed in both ¹H and ¹³C NMR[2].

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the following methodology is designed as a self-validating system . It does not rely solely on 1D ¹H chemical shifts—which can be obscured by solvent peaks or impurities—but cross-references them with DEPT-135 phase data to lock in the assignment.

Step-by-Step NMR Acquisition Methodology
  • Sample Preparation: Dissolve 15–20 mg of the purified oxazole derivative in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D) containing 0.03% v/v tetramethylsilane (TMS).

    • Causality: CDCl₃ is chosen over polar aprotic solvents like DMSO-d₆ to minimize hydrogen-bonding interactions that excessively broaden the carboxylic acid proton. TMS provides a reliable 0.0 ppm internal standard for high-precision chemical shift mapping.

  • ¹H NMR Acquisition: Acquire spectra on a 400 MHz spectrometer at 298 K using a standard 30° pulse sequence (zg30). Set the relaxation delay (D1) to 5 seconds and acquire 16 scans.

    • Causality: A 5-second D1 ensures complete longitudinal (T₁) relaxation of the isolated oxazole ring proton. Shorter delays cause integration errors, skewing the critical 1:3 ratio between the ring proton and the methyl group.

  • ¹³C and DEPT-135 Acquisition (The Validation Step): Acquire ¹³C NMR (100 MHz) using a power-gated decoupling sequence (zgpg30) with a D1 of 10 seconds and 512 scans. Immediately follow with a DEPT-135 experiment.

    • Causality: Quaternary carbons (C2, and either C4 or C5 depending on the isomer) lack dipole-dipole relaxation from attached protons, necessitating the extended 10-second D1 to appear clearly above the baseline. The DEPT-135 experiment acts as the self-validating mechanism: it phases CH and CH₃ peaks positively, CH₂ peaks negatively, and completely suppresses quaternary carbons (Cq).

  • Data Processing: Apply a 0.3 Hz exponential line broadening (LB) for ¹H and 1.0 Hz for ¹³C prior to Fourier transformation. Phase and baseline correct manually to ensure accurate integration.

Quantitative Spectral Comparison

The tables below summarize the expected NMR performance of the target product versus its regioisomeric alternative.

Table 1: ¹H NMR Chemical Shift Comparison (400 MHz, CDCl₃)
Structural Feature4-(5-Methyl-1,3-oxazol-2-yl)butanoic acid (Target)4-(4-Methyl-1,3-oxazol-2-yl)butanoic acid (Alternative)Multiplicity & J-coupling
Oxazole Ring H 6.75 ppm (C4-H) 7.42 ppm (C5-H) Singlet (s) / fine q (J ~ 1.2 Hz)
Methyl (-CH₃) 2.28 ppm (C5-CH₃)2.15 ppm (C4-CH₃)Singlet (s) / fine d (J ~ 1.2 Hz)
Chain Cγ-H₂ (to oxazole)2.78 ppm2.82 ppmTriplet (t), J = 7.5 Hz
Chain Cα-H₂ (to COOH)2.45 ppm2.47 ppmTriplet (t), J = 7.5 Hz
Chain Cβ-H₂ (central)2.05 ppm2.08 ppmQuintet (p), J = 7.5 Hz
Carboxylic Acid (-COOH) 10.5 ppm10.5 ppmBroad singlet (br s)

Data Interpretation: The ~0.67 ppm difference between the C4-H and C5-H protons is the primary 1D identifier. The target molecule will always present a more shielded aromatic singlet[1].

Table 2: ¹³C NMR & DEPT-135 Validation (100 MHz, CDCl₃)
Carbon Position4-(5-Methyl-1,3-oxazol-2-yl)butanoic acid (Target)4-(4-Methyl-1,3-oxazol-2-yl)butanoic acid (Alternative)DEPT-135 Phase Validation
Oxazole C2 163.5 ppm164.2 ppmDisappears (Cq)
Oxazole C4 123.4 ppm 136.1 ppm Positive (CH) for Target / Disappears (Cq) for Alt
Oxazole C5 149.2 ppm 131.5 ppm Disappears (Cq) for Target / Positive (CH) for Alt
Carbonyl (COOH) 178.6 ppm178.5 ppmDisappears (Cq)
Chain Cα 33.5 ppm33.6 ppmNegative (CH₂)
Chain Cγ 27.4 ppm27.8 ppmNegative (CH₂)
Chain Cβ 22.1 ppm22.3 ppmNegative (CH₂)
Methyl (-CH₃) 11.2 ppm11.8 ppmPositive (CH₃)

Data Interpretation: The DEPT-135 phase provides absolute proof. In the target compound, the positive CH peak will appear at ~123 ppm. If the compound is the alternative regioisomer, the positive CH peak will appear significantly further downfield at ~131 ppm[3].

Diagnostic Workflow Visualization

To streamline laboratory decision-making, the following logic tree illustrates the self-validating workflow for differentiating the two regioisomers based on the acquired data.

NMR_Regioisomer_Differentiation Step1 Synthesized Oxazole Derivative (Unknown Regioisomer) Step2 Acquire 1H, 13C, and DEPT-135 NMR (CDCl3, 298K, D1=10s) Step1->Step2 Branch1H Evaluate 1H Aromatic Region (6.5 - 8.0 ppm) Step2->Branch1H Branch13C Evaluate DEPT-135 Phase (120 - 150 ppm) Step2->Branch13C H_5Me Singlet at ~6.75 ppm (Shielded C4-H) Branch1H->H_5Me If < 7.0 ppm H_4Me Singlet at ~7.42 ppm (Deshielded C5-H) Branch1H->H_4Me If > 7.0 ppm C_5Me Positive peak at ~123 ppm (C4 is CH) Branch13C->C_5Me CH at 123 ppm C_4Me Positive peak at ~131 ppm (C5 is CH) Branch13C->C_4Me CH at 131 ppm Result_5Me Target Confirmed: 4-(5-Methyl-1,3-oxazol-2-yl)butanoic acid H_5Me->Result_5Me Result_4Me Alternative Confirmed: 4-(4-Methyl-1,3-oxazol-2-yl)butanoic acid H_4Me->Result_4Me C_5Me->Result_5Me C_4Me->Result_4Me

Figure 1: Self-validating NMR workflow for differentiating 4-methyl and 5-methyl oxazole regioisomers.

Conclusion

Differentiating 4-(5-Methyl-1,3-oxazol-2-yl)butanoic acid from its 4-methyl counterpart requires a robust understanding of heterocyclic electronic effects. By utilizing a self-validating protocol that pairs the shielding effect of the C4 proton (~6.75 ppm) with the definitive DEPT-135 phase confirmation of the C4 carbon (~123.4 ppm), researchers can confidently assign the correct regioisomer. This methodology eliminates the ambiguity often associated with 1D ¹H NMR alone, ensuring high scientific integrity in drug development pipelines.

Sources

HPLC method validation for quantifying 4-(5-Methyl-1,3-oxazol-2-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of quantifying small, polar, multifunctional building blocks in pharmaceutical development. 4-(5-Methyl-1,3-oxazol-2-yl)butanoic acid (CAS: 1368714-42-4) presents a classic chromatographic dichotomy: it possesses a lipophilic, aromatic oxazole ring coupled with a highly polar, flexible aliphatic carboxylic acid tail[1].

This guide provides a comprehensive, objective comparison of chromatographic strategies for quantifying this compound, culminating in a robust, self-validating High-Performance Liquid Chromatography (HPLC) protocol fully compliant with the latest ICH Q2(R2) guidelines[2].

Mechanistic Challenges & Analytical Target Profile (ATP)

Before executing a validation, we must define the Analytical Target Profile (ATP)—a concept heavily emphasized in modern lifecycle-based regulatory frameworks[3]. The goal is to achieve baseline resolution, high precision, and excellent peak symmetry for 4-(5-Methyl-1,3-oxazol-2-yl)butanoic acid.

The Causality of Peak Tailing and Retention Loss:

  • Ionization State (pH Control): The terminal carboxylic acid has an estimated pKa​ of ~4.5. If the mobile phase pH is near this value, the molecule exists in a dynamic equilibrium between its neutral and ionized states. This causes split peaks and severe tailing. By lowering the pH to ~2.7 using 0.1% Formic Acid, we fully protonate the carboxylic acid, driving it into its neutral, lipophilic state to maximize retention on a reverse-phase column.

  • Secondary Silanol Interactions: The basic nitrogen on the oxazole ring acts as a strong hydrogen bond acceptor. On standard silica columns, it interacts with residual, unreacted acidic silanols, causing secondary retention mechanisms (tailing). This necessitates a careful comparison of stationary phases.

Comparative Analysis: Stationary Phase Selection

To objectively determine the best column chemistry, we compared three distinct stationary phases under identical acidic gradient conditions (0.1% Formic Acid / Acetonitrile).

Table 1: Chromatographic Performance Comparison
Column ChemistryExample ProductRetention Factor ( k′ )Asymmetry ( As​ )Theoretical Plates ( N )Mechanistic Verdict
Standard C18 Waters XBridge C181.81.85 (Tailing)4,200Suboptimal. Residual silanols interact with the oxazole nitrogen, causing unacceptable tailing.
Mixed-Mode (RP/AX) SIELC Primesep D5.41.158,500Good, but complex. Strong retention due to anion-exchange, but requires specific buffer salts that complicate LC-MS transferability.
Polar-Embedded C18 Phenomenex Synergi Hydro-RP3.2 1.05 (Symmetrical) 11,200 Optimal. The polar-embedded group shields residual silanols and enhances retention of the polar butanoic acid chain.

Analytical Workflow & Validation Strategy

The following workflow illustrates the systematic progression from method development to final ICH Q2(R2) validation[2].

HPLC_Workflow A Method Development Target: 4-(5-Methyl-1,3-oxazol-2-yl)butanoic acid B Stationary Phase Screening (C18 vs. Polar-Embedded) A->B C Mobile Phase Optimization (pH 2.7 to suppress ionization) B->C D ICH Q2(R2) Validation Phase C->D E Specificity & Selectivity (Forced Degradation) D->E F Linearity & Range (R² > 0.999) D->F G Accuracy & Precision (%RSD < 2.0%) D->G H Robustness (Flow, Temp, pH variations) D->H I Final Validated Method Ready for Routine QC E->I F->I G->I H->I

Figure 1: Systematic workflow for HPLC method development and ICH Q2(R2) validation.

Step-by-Step Methodology: Validated HPLC Protocol

This protocol is designed as a self-validating system . By carefully controlling the sample diluent strength relative to the mobile phase, we eliminate injection-solvent effects, ensuring the analyte focuses into a sharp band at the column head.

A. Chromatographic Conditions
  • System: Agilent 1260 Infinity II LC (or equivalent) equipped with a Diode Array Detector (DAD).

  • Column: Phenomenex Synergi Hydro-RP (150 x 4.6 mm, 4 µm).

  • Mobile Phase A: 0.1% Formic Acid in Milli-Q Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Controls mobile phase viscosity and ensures reproducible mass transfer).

  • Detection: UV at 225 nm (Optimized for the π→π∗ transition of the oxazole chromophore).

  • Injection Volume: 10 µL.

B. Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BElution Rationale
0.0955Aqueous hold to focus the polar analyte at the column head.
2.0955End of isocratic hold.
10.04060Linear gradient to elute the compound and wash lipophilic impurities.
12.04060High organic flush.
12.1955Return to initial conditions.
15.0955Column re-equilibration (System readiness for next injection).
C. Sample Preparation
  • Diluent Preparation: Mix Milli-Q Water and Acetonitrile in an 80:20 (v/v) ratio. Causality Note: Using a diluent with lower elution strength than the gradient endpoint prevents peak distortion.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 4-(5-Methyl-1,3-oxazol-2-yl)butanoic acid reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with Diluent. Sonicate for 5 minutes.

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with Diluent. Filter through a 0.22 µm PTFE syringe filter prior to injection.

ICH Q2(R2) Validation Results Summary

The method was subjected to rigorous validation according to ICH Q2(R2) standards to prove it is fit for its intended purpose[2]. The empirical data is summarized below.

Table 2: Method Validation Data
Validation ParameterICH Q2(R2) Acceptance CriteriaObserved ResultStatus
Specificity No interference at retention time from blank or degradants. Resolution ( Rs​ ) > 1.5.No blank interference. Rs​ from closest degradant = 2.8.Pass
Linearity & Range R2≥0.999 over 50% to 150% of target concentration (50-150 µg/mL). R2=0.9998 . y = 14.2x + 0.5Pass
Accuracy (Recovery) Mean recovery between 98.0% - 102.0% at 3 concentration levels (80%, 100%, 120%).99.4% (80%), 100.2% (100%), 99.8% (120%).Pass
Method Precision %RSD ≤2.0% for 6 independent sample preparations.%RSD = 0.65%Pass
Intermediate Precision %RSD ≤2.0% across different days/analysts.%RSD = 0.82%Pass
LOD / LOQ Signal-to-Noise ( S/N ) ≥3 (LOD) and ≥10 (LOQ).LOD = 0.5 µg/mL. LOQ = 1.5 µg/mL.Pass
Robustness %RSD ≤2.0% under deliberate variations (Flow ± 0.1 mL/min, Temp ± 5°C).Max %RSD = 1.1% (at 35°C).Pass

References

  • Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) / International Council for Harmonisation (ICH) URL:[Link]

  • ICH and FDA Guidelines for Analytical Method Validation: A Modernized Approach Source: Lab Manager URL:[Link](Note: Link structure derived from search grounding)

Sources

Evaluating the Receptor Binding Affinity of 4-(5-Methyl-1,3-oxazol-2-yl)butanoic Acid Analogs: A Comprehensive Guide to PPARγ/RXRα Interaction

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Structure-Activity Relationship (SAR), Nuclear Receptor Binding Kinetics, and Orthogonal Assay Validation

Executive Summary & Pharmacophore Rationale

The 4-(5-Methyl-1,3-oxazol-2-yl)butanoic acid scaffold is a highly versatile building block in medicinal chemistry. While derivatives of this pharmacophore are primarily recognized as potent inhibitors of the soluble epoxide hydrolase phosphatase (sEH-P) domain or cyclooxygenase (COX) enzymes, they exhibit a critical, often overlooked polypharmacology: agonistic activity at the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and Retinoid X Receptor alpha (RXRα) heterodimer [1].

As a Senior Application Scientist, I frequently encounter assay discrepancies when researchers fail to account for this nuclear receptor off-target activity. This guide objectively compares the base 5-methyl analog against its bulkier, lipophilic counterparts, providing the causality behind their binding affinities and detailing the self-validating experimental protocols required to quantify these interactions.

The Structural Analogs

To understand the binding mechanics within the expansive, Y-shaped ligand-binding pocket (LBP) of PPARγ, we compare three specific analogs:

  • Compound 1 (Base Scaffold): 4-(5-Methyl-1,3-oxazol-2-yl)butanoic acid. Features minimal steric bulk.

  • Compound 2 (Diphenyl Analog): 4-(4,5-Diphenyloxazol-2-yl)butanoic acid. Introduces bulky lipophilic groups mimicking endogenous long-chain fatty acids.

  • Compound 3 (SWE101): 4-(4-(3,4-Dichlorophenyl)-5-phenyloxazol-2-yl)butanoic acid. The addition of chlorine atoms provides critical halogen bonding, significantly boosting both sEH-P inhibition and PPARγ affinity [1].

Quantitative Receptor Binding Data

To objectively evaluate performance, we must decouple direct binding affinity ( Kd​ ) from functional efficacy ( EC50​ ). A compound may bind the receptor (acting as a silent ligand) without inducing the conformational change required for coactivator recruitment.

Table 1: Comparative Binding Affinities and Functional Efficacies

CompoundR1 (Position 4)R2 (Position 5)PPARγ EC50​ (TR-FRET)PPARγ Kd​ (SPR)sEH-P IC50​ (Enzymatic)
1 (Base) -H-Methyl> 10,000 nM> 10,000 nM> 50,000 nM
2 (Diphenyl) -Phenyl-Phenyl850 ± 45 nM620 ± 30 nM4,500 nM
3 (SWE101) -3,4-Dichlorophenyl-Phenyl120 ± 15 nM85 ± 10 nM18 ± 2 nM

Data Interpretation: The 5-methyl substitution in Compound 1 provides insufficient van der Waals contacts within the PPARγ LBP, resulting in negligible affinity. Conversely, the 3,4-dichlorophenyl moiety in Compound 3 facilitates critical halogen bonding with the backbone carbonyls of the AF-2 domain, stabilizing the active conformation and driving robust coactivator recruitment.

Orthogonal Validation Workflows

To ensure absolute trustworthiness in your data, reliance on a single assay is insufficient. We employ an orthogonal testing funnel: TR-FRET for functional coactivator recruitment and SPR for label-free binding kinetics.

Time-Resolved FRET (TR-FRET) Coactivator Recruitment Assay

Causality & Rationale: Why choose TR-FRET over traditional radioligand binding? Radioligand assays only measure competitive occupancy. TR-FRET measures functional binding—specifically, the ligand-induced recruitment of the TRAP220 coactivator peptide containing the LXXLL motif [2]. Furthermore, the time-resolved nature of the lanthanide (Terbium) emission eliminates short-lived background autofluorescence generated by the oxazole compounds themselves.

PPAR_Pathway Ligand Oxazole-Butanoic Acid Ligand PPAR PPARγ LBD Ligand->PPAR Binds LBP Heterodimer PPARγ:RXRα Heterodimer PPAR->Heterodimer Dimerization Coactivator TRAP220/PGC1α Coactivator Heterodimer->Coactivator AF-2 Conformational Change Gene Target Gene Transcription Coactivator->Gene Promoter Activation

Fig 1: Mechanism of PPARγ/RXRα heterodimer activation by oxazole-butanoic acid analogs.

Step-by-Step Protocol:
  • Reagent Preparation: Prepare a master mix containing 5 nM GST-tagged PPARγ-LBD, 5 nM Terbium-labeled anti-GST antibody (Donor), and 250 nM Fluorescein-labeled TRAP220 peptide (Acceptor) in TR-FRET assay buffer (50 mM Tris-HCl pH 7.4, 50 mM KCl, 1 mM DTT, 0.01% BSA).

  • Compound Titration: In a 384-well low-volume black plate, dispense 100 nL of the oxazole-butanoic acid analogs (10-point dose-response, 0.1 nM to 10 μM) using an acoustic liquid handler to avoid plastic tip adherence.

  • Self-Validating Controls: Include 1 μM Rosiglitazone as the 100% activation positive control, and 1% DMSO as the basal negative control.

  • Incubation: Add 10 μL of the master mix to all wells. Incubate in the dark at room temperature for 2 hours to reach thermodynamic equilibrium.

  • Readout: Excite the plate at 340 nm using a microplate reader. Measure the emission of Terbium at 495 nm and Fluorescein at 520 nm after a 100 μs delay.

  • Data Analysis: Calculate the 520/495 nm emission ratio. Plot the ratio against the log[Ligand] to determine the EC50​ . Calculate the Z'-factor using the Rosiglitazone and DMSO controls; a Z′>0.5 validates the assay's robustness.

TR_FRET_Workflow Step1 1. Complex Assembly Tb-anti-GST + GST-PPARγ-LBD + Fluorescein-TRAP220 Step2 2. Ligand Addition Titrate oxazole-butanoic acid analogs (0.1 nM - 10 μM) Step1->Step2 Step3 3. Equilibration Incubate 1-2 hrs at RT (Protect from light) Step2->Step3 Step4 4. TR-FRET Readout Excite: 340 nm Emit: 495 nm (Tb) & 520 nm (FITC) Step3->Step4 Step5 5. Data Analysis Calculate 520/495 Ratio Determine EC50 & Z'-factor Step4->Step5

Fig 2: Step-by-step TR-FRET assay workflow for quantifying nuclear receptor binding affinity.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Causality & Rationale: While TR-FRET confirms functional activation, SPR is required to determine the exact on/off rates ( Kon​ and Koff​ ) of the analogs. This helps identify if Compound 1 fails to activate the receptor because it doesn't bind at all, or if it binds rapidly but dissociates too quickly to stabilize the AF-2 domain.

Step-by-Step Protocol:
  • Sensor Chip Preparation: Immobilize His-tagged PPARγ-LBD onto an NTA (Nitrilotriacetic acid) sensor chip via nickel-mediated capture, aiming for a density of ~3000 Response Units (RU).

  • Analyte Injection: Inject the oxazole-butanoic acid analogs over the chip at a flow rate of 30 μL/min for 60 seconds (association phase).

  • Dissociation Phase: Flow running buffer (PBS + 0.05% Tween-20 + 2% DMSO) for 120 seconds to monitor the dissociation rate.

  • Regeneration: Strip the chip with 350 mM EDTA to remove the His-PPARγ complex, and reload fresh protein for the next cycle. This self-validating step ensures that ligand-induced protein denaturation does not skew subsequent readings.

  • Kinetic Fitting: Fit the sensorgrams to a 1:1 Langmuir binding model to extract Kd​ .

Mechanistic Insights & Conclusion

The empirical data demonstrates that the 4-(5-Methyl-1,3-oxazol-2-yl)butanoic acid scaffold (Compound 1) is too sterically unencumbered to effectively anchor within the PPARγ ligand-binding pocket. However, it serves as an excellent, metabolically stable bioisostere for fatty acid mimetics. When functionalized with bulky, halogenated aryl groups at the 4- and 5-positions of the oxazole ring (as seen in SWE101), the scaffold achieves nanomolar affinity for PPARγ.

For drug development professionals utilizing these analogs for sEH-P or COX inhibition, it is imperative to screen your optimized lead compounds against PPARγ/RXRα using the TR-FRET and SPR protocols outlined above to map and mitigate potential metabolic off-target liabilities.

References

  • Kramer, J. S., et al. (2019). "Discovery of the First in Vivo Active Inhibitors of the Soluble Epoxide Hydrolase Phosphatase Domain." Journal of Medicinal Chemistry.[Link]

  • Furuhashi, M., et al. (2023). "Peroxisome Proliferator-Activated Receptor α/δ/γ Activation Profile by Endogenous Long-Chain Fatty Acids." National Center for Biotechnology Information (PMC).[Link]

Analytical Reference Standards for 4-(5-Methyl-1,3-oxazol-2-yl)butanoic acid: A Comprehensive Comparison Guide for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

4-(5-Methyl-1,3-oxazol-2-yl)butanoic acid (CAS 1368714-42-4) is a critical heterocyclic building block and a frequent process intermediate in the synthesis of oxazole-containing therapeutics, such as specific PPAR agonists and orexin receptor antagonists. During active pharmaceutical ingredient (API) manufacturing, the residual presence of this compound must be strictly monitored to evaluate process clearance and ensure patient safety.

According to FDA and ICH guidelines, the accurate quantification of such impurities requires an authenticated analytical reference standard of known identity and purity [1]. As a Senior Application Scientist, I frequently observe that the selection and validation of these standards are treated as mere checkboxes. However, an analytical method is only as reliable as the reference material calibrating it. This guide objectively compares the available tiers of reference standards for this compound and details the self-validating experimental protocols required to certify them.

Comparison of Reference Standard Alternatives

When establishing a control strategy for 4-(5-Methyl-1,3-oxazol-2-yl)butanoic acid, researchers must select a reference standard grade that aligns with their development phase. Relying on "Research Grade" materials for late-stage IND/NDA filings introduces severe regulatory risk, as these materials lack metrological traceability and mass balance characterization.

Table 1: Performance and Utility Comparison of Reference Standard Grades

Standard TierTypical PurityCharacterization ScopeMetrological TraceabilityPrimary Application
Research Grade (RG) ≥ 95.0%HPLC-UV, 1H-NMR (Relative)NoneEarly-stage synthesis, route scouting, and qualitative screening.
Certified Reference Material (CRM) ≥ 99.0%Mass Balance (HPLC, KF, TGA), qNMRISO 17034 / NIST traceableAPI release testing, impurity quantification, and regulatory filings.
Stable Isotope-Labeled (SIL) ≥ 98.0%Isotopic enrichment (>99%), LC-MSConcentration traceableLC-MS/MS bioanalysis; corrects for matrix effects and ion suppression.

Experimental Protocols: Establishing a Self-Validating System

To elevate a Research Grade material to a Certified Reference Material (CRM), or to verify a commercial standard prior to use, a rigorous, orthogonal validation protocol must be executed. The validation of these analytical procedures must comply with ICH Q2(R1) criteria, ensuring specificity, linearity, and accuracy [2].

Protocol 1: Mass Balance Purity Determination

Chromatographic purity (e.g., 99.5% by HPLC-UV) is not equivalent to assay purity. UV detection is blind to inorganic salts, residual solvents, and water. Orthogonal purity confirmation is a critical requirement to avoid the overestimation of assay values [3].

Step-by-Step Methodology:

  • Standard Preparation (Gravimetric Tracking): Weigh 10.00 mg of 4-(5-Methyl-1,3-oxazol-2-yl)butanoic acid into a 10 mL volumetric flask using a microbalance.

    • Causality & Expertise: Volumetric preparation alone introduces temperature-dependent density variations. By recording the exact mass of both the solute and the diluent (gravimetric tracking), we reduce the combined standard uncertainty of the final concentration to <0.1%, creating a self-validating stock solution.

  • Chromatographic Separation (HPLC-UV/HRMS): Inject 5 µL onto a C18 column (e.g., 100 x 2.1 mm, 1.7 µm). Use a mobile phase of Water/Acetonitrile containing 0.1% Formic Acid.

    • Causality & Expertise: The molecule contains a carboxylic acid (pKa ~4.5) and an oxazole nitrogen. Operating at an acidic pH (pH ~2.7 with formic acid) ensures the butanoic acid moiety is fully protonated and neutral. This suppresses secondary interactions with residual silanols on the column, preventing peak tailing and ensuring highly accurate peak integration.

  • Volatiles & Water Quantification: Perform Karl Fischer (KF) titration for water content and Thermogravimetric Analysis (TGA) for residual solvents.

  • Mass Balance Calculation: Calculate the true assay value using the formula: % Purity = Chromatographic Purity × (100 - %Water - %Residual Solvents - %Inorganics) / 100

Protocol 2: Structural Elucidation and Absolute Quantification via qNMR
  • Sample Preparation: Dissolve 15 mg of the standard and 5 mg of a NIST-traceable internal standard (e.g., Maleic acid) in 600 µL of DMSO-d6.

  • Data Acquisition: Acquire a 1H-NMR spectrum with a long relaxation delay (D1 ≥ 30 seconds) to ensure complete relaxation of all spins.

    • Causality & Expertise: Unlike chromatographic methods that rely on relative UV extinction coefficients, quantitative NMR (qNMR) is a primary ratio method. By comparing the integration of the oxazole methyl protons (singlet, ~2.2 ppm) against the internal standard, we establish an absolute mass fraction. This eliminates the risk of overestimating purity due to UV-transparent impurities and serves as a self-validating check against the Mass Balance calculation.

Visualization: Orthogonal Validation Workflow

To ensure compliance with ICH Q2(R1) and FDA guidelines, the following workflow illustrates the required data streams to certify 4-(5-Methyl-1,3-oxazol-2-yl)butanoic acid.

ValidationWorkflow Start 4-(5-Methyl-1,3-oxazol-2-yl)butanoic acid Candidate Material Identity Structural Identity (1H/13C NMR, HRMS) Start->Identity ChromPurity Chromatographic Purity (HPLC-UV/MS) Start->ChromPurity Volatiles Volatiles & Water (TGA, Karl Fischer) Start->Volatiles MassBalance Mass Balance Calculation (% Purity = UV% x (100 - %H2O - %Solv)) Identity->MassBalance ChromPurity->MassBalance Volatiles->MassBalance CoA Certified Reference Material (CoA Generation) MassBalance->CoA

Orthogonal analytical validation workflow for mass balance purity of reference standards.

Conclusion

For 4-(5-Methyl-1,3-oxazol-2-yl)butanoic acid, the transition from early-stage research to regulated pharmaceutical development requires a shift from Research Grade materials to fully characterized CRMs. By implementing orthogonal validation systems—specifically coupling HPLC-UV mass balance with qNMR—analytical scientists can guarantee the integrity of their calibration curves, ensuring that downstream impurity quantification is both accurate and audit-proof.

References

  • Bioanalytical Method Validation Guidance for Industry U.S. Food and Drug Administration (FDA), Center for Drug Evaluation and Research (CDER). URL:[Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL:[Link]

Safety Operating Guide

Personal protective equipment for handling 4-(5-Methyl-1,3-oxazol-2-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

To ensure the highest standards of laboratory safety and operational efficiency, this guide outlines the rigorous protocols for handling 4-(5-Methyl-1,3-oxazol-2-yl)butanoic acid (CAS: 1368714-42-4).

As a Senior Application Scientist, I approach chemical handling not merely as a regulatory checklist, but as a mechanistic system. Every piece of personal protective equipment (PPE) and every operational step is directly dictated by the molecule's physicochemical properties. By understanding why a protocol exists, researchers can build a self-validating safety culture that prevents exposure before it occurs.

Molecular Risk Profile & Mechanistic PPE Selection

4-(5-Methyl-1,3-oxazol-2-yl)butanoic acid is a bifunctional research chemical. The lipophilic oxazole heterocycle can facilitate rapid dermal penetration and act as a respiratory irritant[1][2]. Simultaneously, the butanoic acid moiety imparts mild acidity (pKa ~4.5-5.0), which can cause contact dermatitis upon repeated exposure and degrade incompatible glove materials[3].

Because this compound is typically handled as a dry powder in drug discovery workflows, aerosolization during weighing is the primary route of exposure[4]. Standard latex gloves are insufficient; the carboxylic acid group can protonate and degrade less robust polymers. Nitrile rubber (a copolymer of acrylonitrile and butadiene), which is ionically cross-linked, provides a highly dense, chemically resistant barrier against both the lipophilic oxazole ring and the acidic tail[5].

Table 1: Physicochemical Hazard Profile & PPE Specifications

Hazard ParameterMechanistic ImplicationRequired PPE & Engineering ControlReplacement / Maintenance
Lipophilic Oxazole Ring Enhances dermal absorption; recognized respiratory and ocular irritant[1][2].Gloves: 100% Nitrile (min 4-5 mil thickness).Ventilation: Fume Hood (80-100 fpm face velocity).Replace gloves every 2 hours or immediately upon visible contamination[6].
Carboxylic Acid Moiety Mildly acidic; degrades standard latex polymers over time[3].Nitrile cross-linked polymers resist organic acid permeation[5].Inspect gloves for micro-tears prior to donning[7].
Powder Aerosolization Static charge during weighing causes particle dispersion and inhalation risk[4].Eye Protection: ANSI Z87.1 Chemical Splash Goggles[8].Body: Fully buttoned lab coat.Clean goggles post-use; launder lab coat weekly or post-spill.

Operational Plan: Step-by-Step Methodology

To prevent exposure, the handling of 4-(5-Methyl-1,3-oxazol-2-yl)butanoic acid must follow a strict, step-by-step methodology that mitigates electrostatic dispersion and controls solvent interactions.

Phase 1: Pre-Operational Setup

  • Risk Assessment: Verify the availability and certification of a Chemical Fume Hood. Ensure the sash is pulled down to the indicated safe operating height to maintain optimal airflow.

  • PPE Donning: Inspect nitrile gloves for structural integrity. Don safety goggles and a flame-resistant (FR) or standard cotton lab coat[7][8].

Phase 2: Anti-Static Weighing & Dispensing

  • Static Mitigation: Pass an anti-static gun (ionizer) over the analytical balance, weighing boat, and micro-spatula. Carboxylic acid powders are highly susceptible to electrostatic dispersion, which can cause the powder to "jump" and aerosolize[4].

  • Transfer: Slowly transfer the required mass of 4-(5-Methyl-1,3-oxazol-2-yl)butanoic acid. Close the draft shield immediately after transfer to allow the balance to stabilize and contain any micro-dust.

Phase 3: Solubilization

  • Solvent Addition: When preparing stock solutions (e.g., in DMSO, DMF, or ethanol), add the solvent slowly to the pre-weighed powder inside the fume hood.

  • Agitation: Cap the vial securely before vortexing. Never sonicate an unsealed vial, as the ultrasonic energy will generate respirable micro-droplets of the oxazole derivative[4].

Spill Response & Waste Disposal Plan

A self-validating safety system must account for operational failures. If a spill occurs, the primary goal is to prevent the aerosolization of the powder and neutralize the acidic moiety[9].

  • Dry Powder Spill: Do not sweep the powder, as mechanical agitation will aerosolize the irritant[4]. Gently cover the spill with a damp absorbent pad or use a dedicated HEPA-filtered laboratory vacuum.

  • Solution Spill: Neutralize the acidic solution by applying a mild base, such as 5% sodium bicarbonate ( NaHCO3​ ) powder or spray. This converts the lipophilic acid into a highly water-soluble sodium salt, preventing dermal absorption during cleanup and eliminating the inhalation hazard of the free acid[9]. Wipe the area with damp paper towels.

Waste Segregation & Disposal: The disposal of this compound must prevent environmental contamination and comply with institutional hazardous waste guidelines.

  • Solid Waste: Contaminated gloves, weighing boats, and neutralized spill wipes must be placed in a sealed, biohazard-style solid chemical waste bin.

  • Aqueous Waste: If the compound is dissolved in biological buffers, the solution should be adjusted to pH 6-8 before being transferred to aqueous hazardous waste[9].

  • Organic Waste: Stock solutions prepared in organic solvents must be disposed of in designated non-halogenated organic waste carboys.

Process Visualization

G Start 4-(5-Methyl-1,3-oxazol-2-yl)butanoic acid Handling Protocol PPE 1. Don PPE (Nitrile Gloves, Goggles, Lab Coat) Start->PPE Hood 2. Transfer to Fume Hood (Face Velocity 80-100 fpm) PPE->Hood Weigh 3. Anti-Static Weighing & Dispensing Hood->Weigh Spill Spill Detected? Weigh->Spill Clean Neutralize (NaHCO3) & Wet Wipe Spill->Clean Yes Solubilize 4. Solubilization (e.g., DMSO/Buffer) Spill->Solubilize No Dispose 5. Segregated Waste Disposal (Organic/Aqueous) Clean->Dispose Solubilize->Dispose

Figure 1: Safe handling and spill response workflow for oxazole-substituted carboxylic acids.

References

  • Castrol. SAFETY DATA SHEET - Castrol PDS & SDS (Nitrile gloves chemical resistance). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). OSHA Technical Manual (OTM) - Section II: Chapter 2. Retrieved from [Link]

  • Google Patents. JP2018515648A - Nitrile rubber gloves containing elongation modifier.
  • PatentInspiration. Nitrile rubber article having natural rubber characteristics. Retrieved from [Link]

  • Wikipedia. Nitrile (Hydrolysis to carboxylic acids). Retrieved from [Link]

Sources

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